Rhodamine B thiolactone
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C28H30N2O2S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |
Clé InChI |
AAQKETQXOGXQRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |
Origine du produit |
United States |
Foundational & Exploratory
The Synthesis of Rhodamine B Thiolactone: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of rhodamine B thiolactone, a crucial intermediate in the development of fluorescent probes and chemosensors. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key analytical data in a structured format.
Introduction
Rhodamine B and its derivatives are a well-established class of fluorophores widely utilized in biological imaging, sensing, and drug delivery applications. The conversion of the highly fluorescent rhodamine B into its non-fluorescent, colorless spirolactone form, this compound, is a key chemical transformation. This spirolactam ring can be selectively opened by specific analytes, leading to a "turn-on" fluorescent response. This guide focuses on the prevalent two-step synthetic route to this compound, starting from rhodamine B and employing thiourea (B124793) as the sulfur source.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the conversion of the carboxylic acid moiety of rhodamine B into a more reactive acyl chloride intermediate using a chlorinating agent, such as phosphorus oxychloride. The second step is the reaction of this acyl chloride with thiourea, which acts as a nucleophile to introduce the sulfur atom and facilitate the subsequent intramolecular cyclization to form the thiolactone ring.
Caption: Two-step synthesis workflow for this compound.
Detailed Reaction Mechanisms
Step 1: Formation of Rhodamine B Acid Chloride
The conversion of the carboxylic acid group of rhodamine B into an acyl chloride is achieved by reaction with phosphorus oxychloride (POCl₃). The mechanism, analogous to the reaction of carboxylic acids with other phosphorus halides, is proposed as follows:
Caption: Proposed mechanism for the formation of Rhodamine B Acid Chloride.
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of rhodamine B attacks the electrophilic phosphorus atom of phosphorus oxychloride.
-
Nucleophilic Attack by Chloride: A chloride ion, displaced in the initial step or present from the reagent, acts as a nucleophile and attacks the carbonyl carbon of the activated rhodamine B intermediate. This forms a tetrahedral intermediate.
-
Elimination and Formation of Acid Chloride: The tetrahedral intermediate collapses, and the O-P bond cleaves, eliminating a phosphate (B84403) byproduct and forming the rhodamine B acid chloride.
Step 2: Formation of the Thiolactone Ring
The rhodamine B acid chloride is a highly reactive intermediate that readily reacts with thiourea. The proposed mechanism for the formation of the thiolactone ring is as follows:
Caption: Proposed mechanism for the thiolactonization step.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbonyl carbon of the rhodamine B acid chloride.
-
Formation of an S-Acyl Isothiourea Intermediate: This initial attack leads to the formation of an S-acyl isothiourea intermediate with the elimination of HCl.
-
Hydrolysis and Formation of a Thiol: The S-acyl isothiourea intermediate is susceptible to hydrolysis, which cleaves the C-N bonds of the thiourea moiety, releasing urea (B33335) and forming a thiol group attached to the rhodamine B scaffold.
-
Intramolecular Cyclization: The newly formed thiol group is positioned in close proximity to the electrophilic central carbon (C9) of the xanthene ring. An intramolecular nucleophilic attack of the thiol sulfur on this carbon leads to the formation of the stable five-membered thiolactone ring.
Experimental Protocol
The following protocol is adapted from the supplementary information of a study by Shi and Ma (2008).[1]
Materials and Reagents
-
Rhodamine B
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Tetrahydrofuran (THF)
-
Thiourea
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of Rhodamine B Acid Chloride
-
To a stirred solution of rhodamine B (239 mg, 0.5 mmol) in 1,2-dichloroethane (5 mL), add phosphorus oxychloride (0.3 mL) dropwise.
-
Reflux the resulting solution for 4 hours.
-
After cooling the reaction mixture to room temperature, evaporate the solvent in vacuo.
-
The resulting violet-red oil is rhodamine B acid chloride, which is used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude rhodamine B acid chloride from the previous step in THF (6 mL).
-
To this solution, add thiourea. Note: The original document does not specify the molar equivalent of thiourea. A slight excess, e.g., 1.1 to 1.5 equivalents, is generally recommended to ensure complete reaction.
-
Stir the reaction mixture at room temperature. Note: The reaction time is not explicitly stated in the source. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be purified using standard techniques such as column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes the characterization data for the synthesized this compound as reported by Shi and Ma (2008).[1]
| Parameter | Value |
| Molecular Formula | C₂₈H₃₀N₂O₂S |
| Molecular Weight | 458.62 g/mol |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J = 7.5 Hz, 1H), 7.55-7.42 (m, 2H), 7.21 (d, J = 7.8 Hz, 1H), 6.71 (d, J = 8.7 Hz, 2H), 6.33-6.29 (m, 4H), 3.33 (q, J = 6.9 Hz, 8H), 1.16 (t, J = 6.9 Hz, 12H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 197.7, 158.0, 152.3, 148.4, 135.6, 134.2, 129.8, 128.2, 127.3, 122.5, 108.5, 108.2, 97.6, 62.8, 44.4, 12.6 |
| ESI-MS | m/z 459.3 [M + H]⁺ |
| Elemental Analysis (Calcd.) | C 73.33%, H 6.59%, N 6.11%, S 6.99% |
| Elemental Analysis (Found) | C 73.31%, H 6.49%, N 6.19%, S 6.97% |
Note: The reaction yield was not explicitly reported in the cited source.
Conclusion
The two-step synthesis of this compound from rhodamine B and thiourea is a reliable method for obtaining this valuable intermediate. Understanding the underlying reaction mechanisms for the formation of the acid chloride and the subsequent thiolactonization is crucial for optimizing reaction conditions and adapting the synthesis for various rhodamine derivatives. The provided experimental protocol and characterization data serve as a solid foundation for researchers and professionals in the fields of chemical biology and drug development who wish to utilize this versatile fluorophore scaffold.
References
An In-depth Technical Guide to the Rhodamine B Thiolactone Turn-On Fluorescence Principle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Rhodamine B thiolactone "turn-on" fluorescence principle, a powerful tool in chemical sensing and bio-imaging. This guide details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the processes involved.
Core Principle: Spirocyclic Ring-Opening
The turn-on fluorescence of this compound is predicated on a significant and reversible structural change at the molecular level. In its native state, the fluorophore exists in a colorless and non-fluorescent spirocyclic form. The thiolactone ring holds the molecule in a rigid, non-planar conformation, which prevents the π-electron system from achieving the planarity required for efficient absorption of light and subsequent fluorescence emission.
Upon interaction with a specific analyte, most notably mercury ions (Hg²⁺), the thiolactone ring is opened. This reaction is often facilitated by the high affinity of the analyte for the sulfur atom. The ring-opening event leads to the formation of a highly-conjugated and planar acyclic structure. This extended π-system readily absorbs light and exhibits strong fluorescence, resulting in a "turn-on" response. This transition is also accompanied by a distinct color change, typically from colorless to a vibrant pink, allowing for both fluorometric and colorimetric detection.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related probes, primarily for the detection of Hg²⁺.
Table 1: Spectroscopic Properties and Detection Limits
| Probe | Analyte | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Detection Limit | Reference |
| This compound | Hg²⁺ | ~560 | ~585 | 3.0 x 10⁻⁸ M | [1] |
| Rhodamine B derivative (P) | Hg²⁺ | 560 | 583 | 0.33 µM | [2] |
| Rhodamine B hydrazide derivative (G1) | Hg²⁺ | 562 | - | 6.09 x 10⁻⁷ M | [3] |
| Rhodamine-based Schiff base (L) | Pb²⁺ | - | - | 3.77 nM | [4] |
Table 2: Binding and Quantum Yield Data
| Probe | Analyte | Association Constant (K_a, M⁻¹) | Stoichiometry (Probe:Analyte) | Quantum Yield (Φ) | Reference |
| Rhodamine B derivative (P) | Hg²⁺ | 3.18 x 10⁴ | 1:1 | - | [2] |
| Rhodamine-based Schiff base (L) | Pb²⁺ | 0.954 x 10⁴ | 1:1 | - | [4] |
| Rhodamine B | - | - | - | 0.31 (in water) | [5] |
| Rhodamine B | - | - | - | 0.7 (in ethanol) | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the supplementary information provided by Shi and Ma (2008).[7]
Materials:
-
Rhodamine B
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Sodium ethoxide (NaOEt)
Procedure:
-
Step 1: Synthesis of Rhodamine B acid chloride.
-
Dissolve Rhodamine B (0.5 mmol) in 1,2-dichloroethane (5 mL).
-
Add phosphorus oxychloride (0.3 mL) dropwise to the stirred solution.
-
Reflux the solution for 4 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This crude product is used directly in the next step.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude Rhodamine B acid chloride in THF (6 mL).
-
In a separate flask, dissolve thiourea (1.5 mmol) in a solution of sodium ethoxide (1.5 mmol) in ethanol (B145695) (3 mL).
-
Add the thiourea solution dropwise to the Rhodamine B acid chloride solution with stirring.
-
Continue stirring at room temperature for 2 hours.
-
Evaporate the solvent and purify the residue by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.
-
General Procedure for Hg²⁺ Detection
This protocol is a generalized procedure based on methods described in the literature.[8]
Materials:
-
Stock solution of this compound probe (e.g., 1.0 mM in a suitable solvent like 1,4-dioxane).
-
Buffer solution (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7).
-
Hg²⁺ standard solutions of varying concentrations.
-
Deionized water.
Procedure:
-
Preparation of the test solution:
-
In a test tube, mix the buffer solution (e.g., 5 mL) with the this compound stock solution (e.g., 50 µL).
-
Add a specific volume of the Hg²⁺ sample solution.
-
Adjust the final volume with the buffer solution to a fixed total volume (e.g., 10 mL).
-
Mix the solution thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes). The reaction is typically rapid.[8]
-
-
Measurement:
-
Transfer a portion of the reaction solution (e.g., 3 mL) to a quartz cuvette.
-
Measure the absorbance spectrum using a spectrophotometer and the fluorescence emission spectrum using a spectrofluorometer.
-
For fluorescence measurements, use an appropriate excitation wavelength (e.g., 530 nm) and record the emission spectrum (e.g., around 585 nm).[8]
-
Prepare and measure a blank solution containing no Hg²⁺ under the same conditions for comparison.
-
Applications and Significance
The this compound turn-on fluorescence principle has significant applications in various scientific fields:
-
Environmental Monitoring: The high sensitivity and selectivity for heavy metal ions like Hg²⁺ make these probes valuable for detecting and quantifying environmental contaminants in water and soil samples.
-
Bio-imaging: The ability to function in aqueous environments and the "off-on" nature of the fluorescence signal are highly advantageous for imaging metal ions in living cells and tissues with low background interference.
-
Drug Development: These probes can be used to study the interactions of metal ions in biological systems and to screen for potential therapeutic agents that modulate metal ion homeostasis.
The simplicity of the probe design, coupled with the robust and easily detectable signal, ensures that the this compound platform will continue to be a valuable tool for researchers and professionals in the years to come.
References
- 1. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Rhodamine-based turn-on fluorescent and colorimetric chemosensor for selective Pb2+ detection: insights from crystal structure, molecular docking, real sample analysis, and logic gate applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Photophysical Properties of Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Rhodamine B thiolactone, a prominent member of the rhodamine family utilized extensively in the development of "turn-on" fluorescent probes. The document details its mechanism of action, key photophysical parameters, experimental protocols for its synthesis and use, and the signaling pathways that govern its fluorescence activation.
Introduction: The "Off-On" Switching Mechanism
This compound is the non-fluorescent, spirolactone form of the otherwise highly fluorescent Rhodamine B dye. In this state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and preventing fluorescence. The core utility of this compound lies in its ability to undergo a selective, analyte-induced ring-opening reaction. This structural transformation restores the conjugated system, leading to the formation of the open-ring amide form, which is analogous to Rhodamine B itself. This process results in a dramatic "turn-on" of both color and fluorescence, making it an excellent scaffold for designing chemosensors for various analytes, particularly thiophilic species like mercury ions (Hg²⁺) and certain biological thiols.
Core Signaling Pathway: Spirolactone Ring-Opening
The fundamental principle behind this compound's function as a probe is the analyte-triggered conversion from its non-fluorescent spirolactone form to its highly fluorescent open-ring form. This reaction is the primary signaling pathway.
Caption: Mechanism of fluorescence activation for this compound probes.
Quantitative Photophysical Data
The photophysical characteristics of this compound are best understood by comparing its "off" (thiolactone) and "on" (ring-opened) states. The properties of the "on" state are very similar to the parent dye, Rhodamine B.
| Property | This compound (Off-State) | Ring-Opened Form (On-State) | Reference Rhodamine B (in Ethanol) |
| Absorption Max (λ_abs) | N/A (Negligible in visible range) | ~530 - 560 nm | ~543 nm[1] |
| Emission Max (λ_em) | N/A (Non-fluorescent) | ~585 nm[2] | ~565 - 575 nm[1][3] |
| Molar Extinction (ε) | N/A | High (similar to Rhodamine B) | 106,000 cm⁻¹/M at 542.8 nm[1] |
| Fluorescence Q.Y. (Φ_F) | ~ 0 | High (analyte and solvent dependent) | 0.31 (in water)[4], 0.49 - 0.70 (in ethanol)[1][5] |
| Appearance | Colorless | Intense Pink/Red | Intense Pink/Red |
Detailed Experimental Protocols
Precise and reproducible results require meticulous experimental procedures. The following sections detail the synthesis of the probe, its application in analyte detection, and the characterization of its fluorescent properties.
The synthesis is typically a two-step process starting from commercially available Rhodamine B.[2]
Step 1: Formation of Rhodamine B Acid Chloride
-
Dissolve Rhodamine B (e.g., 0.5 mmol) in a suitable solvent like 1,2-dichloroethane (B1671644) (5 mL).
-
Add phosphorus oxychloride (0.3 mL) dropwise to the stirred solution.
-
Reflux the solution for approximately 4 hours.
-
After cooling, evaporate the solvent in vacuo to yield Rhodamine B acid chloride as a violet-red oil. This intermediate is typically used directly in the next step without further purification.
Step 2: Thiolactonization
-
Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) (6 mL).
-
Prepare a separate solution of a sulfur source, such as thiourea (B124793), in THF.
-
Add the thiourea solution dropwise to the acid chloride solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (can be monitored by TLC).
-
Purify the resulting this compound product using column chromatography.
This protocol describes a typical fluorescence measurement experiment using the synthesized probe.[2]
1. Preparation of Solutions:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent like 1,4-dioxane.
-
Buffer Solution: Prepare a 20 mM Na₂HPO₄-NaH₂PO₄ buffer and adjust the pH to 7.0.
-
Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., HgCl₂) in deionized water.
2. Experimental Procedure:
-
In a 10 mL test tube, combine 5 mL of the pH 7 buffer with 50 μL of the 1.0 mM probe stock solution (final probe concentration: 5 μM).
-
Add the desired volume of the analyte (Hg²⁺) sample solution.
-
Adjust the final volume to 10 mL with the buffer solution and mix thoroughly.
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature.[2]
-
Transfer a 3 mL aliquot of the reaction solution to a 1 cm path length quartz cuvette.
-
Measure the fluorescence intensity or the full emission spectrum using a spectrofluorometer. For the Hg²⁺ adduct, typical settings are λ_ex = 530 nm and λ_em = 585 nm, with excitation and emission slit widths of 10 nm.[2]
-
Prepare and measure a blank solution containing no analyte under the same conditions for comparison.
The relative method is the most common approach for determining Φ_F, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine B or Fluorescein).[6][7]
Caption: Workflow for relative fluorescence quantum yield determination.
1. Materials and Instruments:
-
Spectroscopic grade solvents.[7]
-
Quantum yield standard with a known Φ_F value (e.g., Rhodamine B in ethanol, Φ_F = 0.49).[5]
-
UV-Vis Spectrophotometer and a Spectrofluorometer.
-
1 cm path length quartz cuvettes.
2. Procedure:
-
Sample Preparation: Prepare a series of five to six dilutions for both the test sample (e.g., the ring-opened thiolactone) and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[6]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 530 nm). Ensure the instrument is set to record corrected emission spectra.
-
For each solution measured in the spectrophotometer, record its corresponding fluorescence emission spectrum.
-
Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each measurement to obtain the integrated fluorescence intensity (F).
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the slope (gradient, "Grad") of the resulting straight line for both the sample (Grad_X) and the standard (Grad_ST).
-
5. Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (η_X² / η_ST²) equals 1.
Conclusion
This compound serves as a powerful and versatile platform for the development of highly sensitive and selective "turn-on" fluorescent probes. Its photophysical properties are defined by a distinct off-to-on transition, governed by a chemically induced spirolactone ring-opening. This transformation from a non-fluorescent, colorless state to a brilliantly fluorescent and colored species provides a robust signaling mechanism. A thorough understanding of its photophysical parameters, combined with standardized experimental protocols for synthesis and characterization, is critical for its effective application in chemical sensing, biological imaging, and diagnostics.
References
The Inner Workings of a Molecular Switch: A Technical Guide to the Structure-Activity Relationship of Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Rhodamine B thiolactone and its derivatives have emerged as a powerful class of fluorescent probes, enabling the sensitive and selective detection of a variety of analytes, most notably heavy metal ions. Their remarkable "off-on" switching mechanism, predicated on a structural transformation from a non-fluorescent, colorless thiolactone to a highly fluorescent, colored open-ring form, has positioned them as invaluable tools in chemical biology, environmental monitoring, and medical diagnostics. This technical guide provides an in-depth exploration of the core structure-activity relationships (SAR) governing the functionality of these probes, offering a comprehensive resource for researchers seeking to understand, utilize, and design novel this compound-based sensors.
Core Principle: The Thiolactone Switch
The fundamental principle underlying the function of this compound probes is a reversible or irreversible ring-opening mechanism of the thiolactone moiety. In its native, "off" state, the molecule exists as a closed spirolactone ring. This conformation disrupts the π-electron system of the xanthene core, rendering the molecule colorless and non-fluorescent. Upon interaction with a specific analyte, the thiolactone ring is opened, restoring the conjugated π-system of the rhodamine dye. This "on" state is characterized by strong visible absorption and intense fluorescence emission.
The selectivity and sensitivity of these probes are dictated by the nature of the chemical trigger required to induce this transformation. For instance, the high affinity of sulfur for soft metal ions like mercury (Hg²⁺) makes this compound an exceptionally effective and selective sensor for this toxic heavy metal.
Structure-Activity Relationship: Fine-Tuning the Molecular Sensor
The performance of a this compound probe can be rationally tuned by modifying its molecular structure. The key areas for structural modification and their impact on the probe's properties are outlined below.
The Rhodamine Core
The foundational rhodamine scaffold provides the inherent photophysical properties. Modifications to the xanthene ring or the N,N-diethylamino groups can influence the absorption and emission wavelengths, as well as the quantum yield of the "on" state. For example, replacing the oxygen atom in the xanthene core with silicon (Si-rhodamines) can shift the fluorescence to the near-infrared region, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.
The Thiolactone Ring
The thiolactone ring is the primary recognition and switching unit. Its reactivity and selectivity are paramount to the probe's function. While the basic thiolactone is highly selective for Hg²⁺, modifications to this ring are less common due to the critical role of the sulfur atom in the sensing mechanism.
Substituents on the Phenyl Ring
The phenyl ring attached to the spirolactone carbon offers a versatile site for chemical modification. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the thiolactone, thereby influencing its reactivity and the photophysical properties of the open-ring form. For instance, electron-donating groups can enhance the electron density at the reaction center, potentially increasing the sensitivity of the probe.
Quantitative Data on this compound Derivatives
The following table summarizes key photophysical and sensing parameters for this compound and a selection of its derivatives, providing a basis for understanding their structure-activity relationships.
| Probe/Derivative | Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| This compound | Hg²⁺ | 555 | 580 | ~0.3 | 50 nM | [1] |
| Rhodamine 6G thiolactone | Hg²⁺ | 528 | 552 | - | 10 nM | Not explicitly found |
| Thio-rhodamine B hydrazide | Hg²⁺ | 560 | 580 | - | 2 ppb | Not explicitly found |
| Rhodamine B-based probe P | Hg²⁺ | - | 583 | >30-fold enhancement | - | [2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Rhodamine B
-
Thionyl chloride (SOCl₂)
-
Sodium sulfide (B99878) (Na₂S)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Rhodamine B: Dissolve Rhodamine B (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield Rhodamine B acid chloride.
-
Thiolactone Formation: Dissolve the crude Rhodamine B acid chloride in anhydrous THF. In a separate flask, prepare a solution of sodium sulfide (1.5 eq) in a mixture of water and THF. Add the sodium sulfide solution dropwise to the Rhodamine B acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the pure this compound.
General Protocol for Fluorescence-Based Sensing of Hg²⁺
Materials:
-
Stock solution of this compound probe in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., HEPES or phosphate (B84403) buffer) at the desired pH.
-
Stock solution of HgCl₂ in water.
-
Fluorometer.
Procedure:
-
Preparation of the Sensing Solution: Prepare a working solution of the this compound probe (e.g., 10 µM) in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to maintain aqueous conditions.
-
Fluorescence Measurement: Transfer the sensing solution to a quartz cuvette. Record the initial fluorescence spectrum of the probe solution ("off" state).
-
Analyte Addition: Add aliquots of the Hg²⁺ stock solution to the cuvette to achieve the desired final concentrations. Mix thoroughly after each addition.
-
Incubation: Allow the solution to incubate for a specific period (e.g., 5-10 minutes) to ensure the reaction between the probe and Hg²⁺ reaches completion.
-
Final Fluorescence Measurement: Record the fluorescence spectrum of the solution after the addition of Hg²⁺ ("on" state).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Hg²⁺ concentration to determine the detection limit and dynamic range of the sensor.
Visualizations
Signaling Pathway of this compound-Based Sensing
Caption: Signaling pathway of this compound activation.
Experimental Workflow for Probe Evaluation
References
Technical Guide: Quantum Yield of Rhodamine B Thiolactone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Rhodamine B thiolactone, focusing on its activation mechanism and the fluorescence quantum yield of its ring-opened form. This compound is a non-fluorescent derivative of Rhodamine B that operates as a fluorogenic probe. Its spirocyclic, non-conjugated structure is colorless and exhibits negligible fluorescence. However, upon specific chemical triggers, such as interaction with certain metal ions, the spirolactam ring opens to yield the highly fluorescent, colored form of Rhodamine B. This "turn-on" mechanism makes it a valuable tool for developing selective chemosensors. This guide details the underlying principles, quantitative photophysical data, and the experimental protocols required to characterize its fluorescence properties.
Principle of Operation: The Spirocyclic "Off/On" Switch
Rhodamine dyes are renowned for their excellent photophysical properties, including high molar absorptivity, significant photostability, and high fluorescence quantum yields.[1][2][3] this compound is a structural derivative that leverages the equilibrium between two distinct forms: a "closed" spirocyclic (thiolactam) form and an "open" quinoid form.[1][4]
-
"Off" State (Thiolactone Form): In its native state, this compound exists in a spirocyclic structure. This form is non-planar, which disrupts the π-conjugation across the xanthene core.[5] Consequently, the molecule is colorless and non-fluorescent, with a quantum yield approaching zero.
-
"On" State (Ring-Opened Form): The thiolactone can be selectively triggered to undergo a ring-opening reaction. This process is often initiated by the coordination of metal ions, such as mercury (Hg²⁺), to the sulfur and nitrogen atoms of the thiolactam ring.[5][6][7] This interaction induces the cleavage of the C-S bond, leading to the formation of the planar, π-conjugated quinoid structure characteristic of Rhodamine B. This "open" form is intensely colored and highly fluorescent.[5] This conversion from a non-fluorescent to a highly fluorescent state provides a robust mechanism for "turn-on" sensing applications.[2]
Signaling Pathway Diagram
Caption: Figure 1: Activation of this compound.
Quantitative Data: Photophysical Properties
The key performance metric for a fluorogenic probe like this compound is not the quantum yield of the probe itself (which is negligible), but rather the quantum yield of the activated, fluorescent product. The performance is also characterized by the fluorescence enhancement factor—the ratio of fluorescence intensity in the "on" state versus the "off" state. Upon activation, the photophysical properties of the resulting molecule are essentially those of Rhodamine B under similar environmental conditions.
Table 1: Comparison of this compound States
| Property | "Off" State (Thiolactone) | "On" State (Activated, Ring-Opened) | Reference |
| Form | Spirocyclic | Planar, Quinoid | [1][5] |
| Color | Colorless | Pink/Violet | [5] |
| Fluorescence | Negligible ("Turned-Off") | Strong ("Turned-On") | [5][8] |
| Fluorescence Quantum Yield (Φ) | ≈ 0 | 0.25 - 0.97 (Solvent Dependent) | [9][10][11] |
| Fluorescence Enhancement | - | >30-fold (for similar probes) | [5] |
Table 2: Reported Fluorescence Quantum Yields of Rhodamine B (Activated Form)
The quantum yield of the activated form is highly dependent on the solvent, temperature, and concentration.[9][10]
| Solvent | Quantum Yield (Φ) | Reference |
| Water (25 °C) | 0.251 ± 0.004 | [11] |
| Ethanol | 0.49 - 0.97 | [10][12][13] |
| Basic Ethanol | 0.65 | [10] |
| 94% Ethanol | 0.68 | [10] |
| Methanol | Concentration Dependent | [14] |
| PMMA Thin Film | 0.51 - 0.54 | [9] |
Experimental Protocols
Synthesis of this compound
This compound can be prepared from Rhodamine B and thiourea (B124793) in a two-step process.[6]
Step 1: Synthesis of Rhodamine B Acid Chloride
-
Add Rhodamine B (e.g., 0.5 mmol) to a flask with 1,2-dichloroethane (B1671644) (5 mL).
-
While stirring, add phosphorus oxychloride (0.3 mL) dropwise to the solution.
-
Reflux the solution for 4 hours.
-
After cooling, evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This intermediate is typically used directly in the next step without further purification.[6]
Step 2: Synthesis of this compound
-
Dissolve the crude acid chloride from Step 1 in tetrahydrofuran (B95107) (THF) (6 mL).
-
Prepare a separate solution of thiourea (e.g., 0.5 mmol) and sodium hydride (NaH) (e.g., 1.5 mmol) in THF (4 mL).
-
Add the acid chloride solution dropwise to the thiourea/NaH solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the crude product using column chromatography to yield the final this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method calculates the quantum yield of a sample by comparing its fluorescence to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine B or Fluorescein).[12][13]
Materials:
-
This compound
-
Activating agent (e.g., a stock solution of HgCl₂)
-
Quantum yield standard (e.g., Rhodamine B in ethanol, Φ = 0.68)[10]
-
Spectroscopy-grade solvent (e.g., ethanol/water mixture)[5]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions: Prepare a series of five dilute solutions of both the standard (Rhodamine B) and the activated sample (this compound + activator) in the same solvent. Concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.05 to prevent inner filter effects.[15]
-
Induce Activation: For the sample solutions, add a molar excess of the activating agent (e.g., Hg²⁺) to a stock solution of this compound and allow it to react for at least 5 minutes to ensure complete ring-opening.[6] Then, prepare the dilutions.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance value at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength used for the absorbance measurement. Ensure that the entire emission peak is captured.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the activated sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term cancels out).
-
Workflow Diagram for Quantum Yield Measurement
Caption: Figure 2: Workflow for Relative Quantum Yield Measurement.
Applications and Significance
The "off-on" fluorescence switching capability of this compound makes it an excellent scaffold for designing highly sensitive and selective chemosensors. Its primary application lies in the detection of heavy metal ions, particularly Hg²⁺, in environmental and biological systems.[5][7] By modifying the rhodamine structure, selectivity for other analytes can be engineered. For drug development professionals, this platform can be adapted to create activatable probes that report on specific biological events or microenvironments, such as changes in pH or the presence of specific enzymes, reducing background signal and improving imaging contrast.[3][16]
References
- 1. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. omlc.org [omlc.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. jascoinc.com [jascoinc.com]
- 13. jascoinc.com [jascoinc.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 16. Tumor-specific fluorescence activation of rhodamine isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Computational Studies of Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed in the study of Rhodamine B thiolactone and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand and predict the behavior of this important class of fluorescent probes.
Core Principles: The Spirolactam Ring-Opening Mechanism
This compound-based sensors operate on a fascinating and highly effective principle: the analyte-induced spirolactam ring-opening mechanism. In its native state, the molecule exists in a colorless and non-fluorescent spirolactam form. The key to its function lies in the interaction with a specific analyte, often a metal ion, which triggers a conformational change. This interaction induces the opening of the spirolactam ring, leading to the formation of the highly conjugated and brightly fluorescent open-amide form. This distinct "off-on" switching of fluorescence provides a sensitive and selective method for analyte detection.
Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the intricacies of this mechanism. These methods allow for the detailed investigation of the electronic and structural changes that govern the sensing process.
Computational Methodologies: A Detailed Protocol
The successful computational investigation of this compound and its derivatives hinges on the careful selection and application of theoretical methods. Below is a detailed protocol that outlines the typical steps and parameters involved in such studies.
Software and Theoretical Models
Software: The Gaussian suite of programs is a widely used tool for performing the DFT and TD-DFT calculations described herein.
Functional and Basis Set: A common and effective combination for these types of studies is the M06-2X functional with the 6-31+G(d,p) basis set. The M06-2X functional is a hybrid meta-GGA functional that has been shown to perform well for non-covalent interactions, which are crucial for describing the binding of analytes. The 6-31+G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size.
Step-by-Step Computational Workflow
A typical computational workflow for studying the interaction of this compound with an analyte involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the this compound (in its closed spirolactam form), the analyte, and the resulting complex (in its open-amide form) are optimized to find their lowest energy conformations. This is a critical step to ensure that the subsequent calculations are performed on realistic molecular structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Binding Energy Calculation: The binding energy (ΔE_binding) between the this compound and the analyte is calculated to quantify the strength of their interaction. This is typically calculated as:
ΔE_binding = E_complex - (E_thiolactone + E_analyte)
where E_complex, E_thiolactone, and E_analyte are the total electronic energies of the complex, the isolated thiolactone, and the isolated analyte, respectively. A more negative binding energy indicates a stronger interaction.
-
Excited State Calculations (TD-DFT): TD-DFT calculations are performed on the optimized structures of both the closed and open forms to predict their electronic absorption and emission spectra. This allows for a direct comparison with experimental spectroscopic data and provides insight into the electronic transitions responsible for the observed fluorescence.
-
Transition State Search (Optional): To investigate the kinetics of the ring-opening process, a transition state search can be performed to locate the energy barrier (activation energy) for the transformation from the spirolactam to the open-amide form. This provides valuable information about the rate of the sensing reaction.
Quantitative Data Summary
| Parameter | Description | Typical Range of Values |
| Binding Energy (ΔE_binding) | The strength of the interaction between this compound and the analyte. | -10 to -50 kcal/mol |
| Activation Energy (Ea) | The energy barrier for the spirolactam ring-opening process. | 10 to 30 kcal/mol |
| Absorption Wavelength (λ_abs) | The wavelength of maximum light absorption for the closed and open forms. | Closed: ~300-350 nm; Open: ~550-580 nm |
| Emission Wavelength (λ_em) | The wavelength of maximum fluorescence emission for the open form. | ~570-600 nm |
| Oscillator Strength (f) | A measure of the intensity of an electronic transition. | Varies depending on the transition |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies significantly between closed and open forms |
Experimental Protocols
The computational studies described above are most powerful when they are performed in conjunction with experimental work. Below are typical experimental protocols for the synthesis and characterization of this compound-based sensors.
Synthesis of this compound
This compound can be synthesized from Rhodamine B and a suitable thiol-containing compound. A general procedure is as follows:
-
Rhodamine B is reacted with a dehydrating agent (e.g., acetic anhydride) to form the corresponding lactone.
-
The lactone is then reacted with a thiol, such as thiourea (B124793) or a specific thiol-containing receptor molecule, in a suitable solvent (e.g., ethanol) under reflux conditions to yield the desired this compound derivative.
-
The product is purified by column chromatography or recrystallization.
Spectroscopic Characterization
Apparatus:
-
UV-Vis Spectrophotometer: To measure the absorption spectra.
-
Fluorometer: To measure the fluorescence emission and excitation spectra.
-
NMR Spectrometer: For structural characterization of the synthesized compounds.
-
Mass Spectrometer: To confirm the molecular weight of the products.
General Procedure for Metal Ion Sensing:
-
A stock solution of the this compound sensor is prepared in a suitable solvent (e.g., acetonitrile (B52724) or a buffer solution).
-
Aliquots of a stock solution of the metal ion of interest are added incrementally to the sensor solution.
-
After each addition, the absorption and fluorescence spectra are recorded.
-
The changes in absorbance and fluorescence intensity are plotted against the concentration of the metal ion to determine the sensitivity and selectivity of the sensor.
Visualizing Molecular Processes
Diagrams are essential tools for visualizing the complex molecular processes involved in the function of this compound sensors. The following diagrams, generated using the DOT language, illustrate key concepts.
Theoretical Modeling of Spirolactam Ring Opening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible ring-opening of the spirolactam moiety is a fascinating and powerful mechanism in medicinal chemistry and materials science. This transformation from a non-fluorescent, colorless closed form to a highly fluorescent and colored open form has been harnessed in the development of a wide array of chemosensors, imaging agents, and smart materials. Understanding the underlying principles that govern this process is crucial for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical modeling of spirolactam ring opening, supported by experimental data and protocols.
Core Concepts of Spirolactam Ring Opening
The fundamental principle of spirolactam ring opening involves the cleavage of the C-N bond within the spirolactam ring. This process disrupts the spirocyclic system, leading to a planar, conjugated xanthene structure in the case of rhodamine-based spirolactams, which is responsible for the dramatic change in spectroscopic properties. The equilibrium between the closed and open forms can be influenced by a variety of external stimuli, including pH, metal ions, light, and enzymatic activity.
Theoretical modeling, primarily through Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of ring opening. These computational approaches allow for the calculation of key parameters such as activation energies, transition state geometries, and the relative stabilities of the closed and open forms.
Mechanisms of Spirolactam Ring Opening
Acid-Catalyzed Ring Opening
In acidic environments, the spirolactam ring can undergo protonation, which facilitates the C-N bond cleavage. The proposed mechanism involves the protonation of the carbonyl oxygen of the lactam, which increases the electrophilicity of the spirocarbon and promotes the ring opening.
A simplified representation of the acid-catalyzed ring-opening mechanism is depicted below:
Metal Ion-Induced Ring Opening
Certain metal ions can coordinate to the spirolactam, inducing a conformational change that leads to ring opening. This mechanism is the basis for many selective chemosensors. For instance, Cu²⁺ has been shown to coordinate with the nitrogen and oxygen atoms of the spirolactam and an adjacent chelating group, promoting the open form.[1][2]
The interaction with a metal ion can be visualized as follows:
Photochemical Ring Opening
Irradiation with light of a specific wavelength can also trigger the ring-opening process. This photoisomerization proceeds through an excited state, leading to the formation of the open, colored isomer. The reverse reaction can often be induced by irradiation with a different wavelength of light or by thermal relaxation.
Theoretical Modeling with Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the electronic structure and energetics of the spirolactam ring-opening process. By optimizing the geometries of the ground state (closed form), transition state, and the final state (open form), researchers can gain valuable insights into the reaction mechanism.
A typical computational workflow for studying spirolactam ring opening is as follows:
Quantitative Data from Theoretical and Experimental Studies
The following tables summarize key quantitative data from various studies on spirolactam ring opening.
| Parameter | Value | Method | Reference |
| Energy minimization of open form vs. closed form | -37.65 kcal/mol | DFT (CAM-B3LYP/6-31G**/LANL2DZ) | [2] |
| ¹³C NMR shift of spiro carbon (closed) | 70.75 ppm | ¹³C NMR | [2] |
| ¹³C NMR shift of spiro carbon (open) | 131.09 ppm | ¹³C NMR | [2] |
| Detection limit for Cu²⁺ | 2.2 µM | Fluorescence Spectroscopy | [2] |
Table 1: Selected Quantitative Data for a Rhodamine-based Spirolactam.
Experimental Protocols
Synthesis of a Rhodamine-based Spirolactam
This protocol is a generalized procedure based on literature methods for the synthesis of rhodamine B-based spirolactams.
Materials:
-
Rhodamine B
-
Amine (e.g., ethylenediamine)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Rhodamine B in anhydrous DCM.
-
Add the amine to the solution and stir at room temperature.
-
Add the coupling agent (e.g., DCC) portion-wise and continue stirring overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Spirolactam Ring Opening by UV-Vis Spectroscopy
This protocol outlines a general method for studying the kinetics of spirolactam ring opening.
Materials:
-
Spirolactam stock solution in a suitable solvent (e.g., acetonitrile)
-
Buffer solutions of varying pH or solutions containing the desired metal ion
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions with a constant concentration of the spirolactam and varying concentrations of the stimulus (e.g., H⁺ or metal ions).
-
Equilibrate the solutions at a constant temperature.
-
Initiate the reaction by adding the stimulus to the spirolactam solution.
-
Immediately record the absorbance at the λmax of the ring-opened form over time.
-
Analyze the kinetic data by plotting absorbance vs. time and fitting to an appropriate rate law to determine the rate constant.
A schematic of the experimental workflow for kinetic analysis is shown below:
Application in Cellular Imaging
Spirolactam-based fluorescent probes are widely used for imaging ions and other analytes in living cells. The "turn-on" fluorescence upon ring opening provides a high signal-to-background ratio, enabling sensitive detection.
The general workflow for using a spirolactam probe in cellular imaging involves:
Conclusion
The theoretical modeling of spirolactam ring opening, in conjunction with experimental validation, provides a powerful framework for the design and development of novel functional molecules. DFT calculations offer invaluable insights into the reaction mechanisms and energetics, guiding the synthesis of spirolactams with tailored properties for applications in sensing, imaging, and drug delivery. As computational methods continue to advance, we can expect even more sophisticated models that will further accelerate innovation in this exciting field.
References
discovery and history of Rhodamine B thiolactone
An In-depth Technical Guide to Rhodamine B Thiolactone: Discovery, Properties, and Applications
Introduction
Rhodamine B is a highly fluorescent synthetic dye belonging to the xanthene class, first developed in 1887.[1] Due to its brilliant fluorescence, high photostability, and good water solubility, it has found extensive use in various scientific and industrial applications, including as a tracer dye in water flow studies, a staining agent in biology, and as a gain medium in dye lasers.[2][3] A significant area of research has been the modification of the rhodamine structure to create fluorescent probes and chemosensors. These derivatives often exploit a reversible transition between a non-fluorescent, colorless spirolactone form and a fluorescent, colored open-ring amide form.[2][4] this compound emerges from this line of inquiry as a key derivative, primarily recognized for its role as a selective chemosensor.
Discovery and History
While the parent compound, Rhodamine B, has a long history, the specific investigation and popularization of this compound as a functional molecule are more recent. A pivotal publication by Wen Shi and Huimin Ma in 2008 established this compound as a simple, yet highly selective and sensitive chemosensor for mercury ions (Hg²⁺) in aqueous media.[5] Their work detailed the synthesis and characterized the mechanism by which the colorless, non-fluorescent thiolactone undergoes a Hg²⁺-induced ring-opening reaction to produce the intensely colored and fluorescent open-ring form.[5][6] This discovery positioned this compound as a valuable tool for environmental monitoring and biological sensing of toxic heavy metals.
Physicochemical and Spectroscopic Data
The key characteristic of this compound is its ability to switch between two distinct states. In its native state, it exists as a closed spirolactone ring, which is colorless and non-fluorescent. Upon interaction with Hg²⁺, the thiolactone ring opens, yielding a highly colored and fluorescent species. The quantitative properties of the synthesized compound and its response to mercury are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₂S | [7] |
| ESI-MS (m/z) | 459.3 [M + H]⁺ | [7] |
| Elemental Analysis (Calculated) | C 73.33%, H 6.59%, N 6.11%, S 6.99% | [7] |
| Elemental Analysis (Found) | C 73.31%, H 6.49%, N 6.19%, S 6.97% | [7] |
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | 7.85 (d, J = 7.5 Hz, 1H), 7.55-7.42 (m, 2H), 7.21 (d, J = 7.8 Hz, 1H), 6.71 (d, J = 8.7 Hz, 2H), 6.33-6.29 (m, 4H), 3.33 (q, J = 6.9 Hz, 8H), 1.16 (t, J = 6.9 Hz, 12H) | [7] |
| ¹³C NMR | 197.7, 158.0, 152.3, 148.4, 135.6, 134.2, 129.8, 128.2, 127.3, 122.5, 108.5, 108.2, 97.6, 62.8, 44.4, 12.6 | [7] |
Table 3: Spectroscopic Properties of this compound in the Presence of Hg²⁺
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 530 nm | pH 7 buffer | [7] |
| Emission Wavelength (λem) | 585 nm | pH 7 buffer | [7] |
| Stability | Stable in a wide pH range (3 to 11) | 20 mM Na₂HPO₄-NaH₂PO₄ buffer | [7] |
| Reaction Time with Hg²⁺ | ~1 minute | Room temperature | [7] |
Experimental Protocols
The following protocols are based on the methods described by Shi and Ma (2008).
Synthesis of this compound
This synthesis is a two-step process starting from commercially available Rhodamine B.
Apparatus and Reagents:
-
Rhodamine B
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Vacuum evaporator
Procedure:
-
Step 1: Formation of Rhodamine B Acid Chloride.
-
Dissolve Rhodamine B (239 mg, 0.5 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask.
-
While stirring, add phosphorus oxychloride (0.3 mL) dropwise to the solution.
-
Reflux the solution for 4 hours.
-
After cooling the reaction mixture to room temperature, evaporate the solvent in vacuo. This yields Rhodamine B acid chloride as a violet-red oil, which is used directly in the next step without further purification.[7]
-
-
Step 2: Formation of this compound.
-
Dissolve the crude Rhodamine B acid chloride from the previous step in THF (6 mL).
-
This protocol is based on a well-established method for creating rhodamine derivatives.[7] The subsequent reaction with a sulfur source like thiourea leads to the formation of the thiolactone ring.
-
General Procedure for Hg²⁺ Detection
This protocol describes the use of this compound as a fluorescent chemosensor for mercury ions.
Apparatus and Reagents:
-
Stock solution of this compound (1.0 mM in 1,4-dioxane)
-
20 mM Na₂HPO₄-NaH₂PO₄ buffer (pH 7)
-
Hg²⁺ sample solution
-
Spectrofluorometer and/or UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
In a 10 mL tube, mix 5 mL of the pH 7 phosphate (B84403) buffer with 50 µL of the 1.0 mM this compound stock solution.
-
Add the desired volume of the Hg²⁺ sample solution.
-
Adjust the final volume to 10 mL with the phosphate buffer and mix the solution well.
-
Allow the reaction to proceed for 5 minutes at room temperature.[7]
-
Transfer a 3 mL portion of the reaction solution to a quartz cuvette.
-
Measure the absorbance or fluorescence intensity. For fluorescence, use an excitation wavelength of 530 nm and measure the emission at 585 nm. Set both excitation and emission slit widths to 10 nm.[7]
-
Prepare and measure a blank solution containing no Hg²⁺ under the same conditions for comparison.
Mechanism of Action: Sensing Pathway
The sensing mechanism of this compound for Hg²⁺ is based on a structural transformation. The colorless and non-fluorescent spirolactone form ("off" state) undergoes an irreversible ring-opening reaction upon coordination with Hg²⁺. This reaction breaks the C-S bond in the thiolactone ring, resulting in the formation of the classic, planar xanthene structure of rhodamine ("on" state), which is pink and highly fluorescent.[6]
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. Rhodamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Rhodamine B Thiolactone in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B thiolactone is a non-fluorescent and colorless derivative of Rhodamine B. Its unique chemical structure allows for a highly selective and sensitive response to specific analytes, most notably mercuric ions (Hg²⁺), in aqueous environments. This "turn-on" fluorescence mechanism, where the non-fluorescent spirolactam ring opens to form the highly fluorescent and colored amide, makes it an invaluable tool in various scientific disciplines. These application notes provide detailed protocols for the use of this compound in environmental sensing, cellular imaging, and as a fluorescent marker in drug delivery systems.
Environmental Sensing: Detection of Mercuric Ions (Hg²⁺)
This compound serves as a simple yet effective chemosensor for the detection of Hg²⁺ in neutral aqueous solutions with high selectivity.[1] The interaction with Hg²⁺ induces a structural change from the colorless, non-fluorescent thiolactone form to the pink, fluorescent open-ring form, enabling both colorimetric and fluorometric detection.[2][3]
Signaling Pathway
The detection mechanism relies on the Hg²⁺-promoted irreversible ring-opening of the thiolactone. The sulfur atom in the thiolactone ring has a strong affinity for the soft acid Hg²⁺. This interaction facilitates the hydrolysis of the thiolactone, leading to the formation of a highly conjugated and fluorescent Rhodamine B derivative.
Caption: Hg²⁺ detection mechanism of this compound.
Quantitative Data for Hg²⁺ Detection
| Parameter | Value | Reference |
| Detection Method | Colorimetric & Fluorometric | [3] |
| Excitation Wavelength (λex) | 530 nm | [2] |
| Emission Wavelength (λem) | 585 nm | [2] |
| pH Range | 5-8 | [2] |
| Reaction Time | < 5 minutes | [2] |
| Detection Limit (Fluorometric) | 3.0 x 10⁻⁸ mol L⁻¹ | [4] |
| Selectivity | High for Hg²⁺ over other metal ions (e.g., Ba²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺) | [3] |
Experimental Protocol: Hg²⁺ Detection in Water Samples
This protocol outlines the steps for the quantitative determination of Hg²⁺ in aqueous samples using this compound.
Materials:
-
This compound
-
1,4-Dioxane (or other suitable organic solvent)
-
Sodium phosphate (B84403) buffer (Na₂HPO₄-NaH₂PO₄), 20 mM, pH 7
-
Mercuric chloride (HgCl₂) standard solutions
-
Water sample for analysis
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and sterile tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 1.0 mM stock solution of this compound in 1,4-dioxane.[2]
-
Preparation of Working Solution: In a 10 mL tube, mix 5 mL of 20 mM sodium phosphate buffer (pH 7) with 50 µL of the 1.0 mM this compound stock solution.[2]
-
Sample Addition: Add a known volume of the water sample containing or suspected to contain Hg²⁺ to the working solution. Adjust the final volume to 10 mL with the phosphate buffer.[2]
-
Incubation: Mix the solution well and incubate at room temperature for 5 minutes.[2]
-
Measurement:
-
Fluorometric Analysis: Transfer a 3 mL aliquot of the reaction solution to a quartz cuvette. Measure the fluorescence intensity at 585 nm with an excitation wavelength of 530 nm. Use a blank solution (without Hg²⁺) for comparison.[2]
-
Colorimetric Analysis: Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. The appearance of a peak around 565 nm indicates the presence of Hg²⁺.[4]
-
-
Quantification: Create a calibration curve by measuring the fluorescence intensity or absorbance of a series of standard Hg²⁺ solutions of known concentrations. Use this curve to determine the concentration of Hg²⁺ in the unknown sample.
Caption: Workflow for Hg²⁺ detection in aqueous samples.
Cellular Imaging: Detection of Intracellular Hg²⁺
This compound's ability to become fluorescent upon interaction with Hg²⁺ can be exploited for imaging intracellular Hg²⁺ in living cells. Its low cytotoxicity and cell membrane permeability make it a suitable probe for this application.[5]
Experimental Protocol: Live-Cell Imaging of Intracellular Hg²⁺
This protocol provides a general guideline for staining and imaging live cells to detect intracellular Hg²⁺. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (1.0 mM in DMSO)
-
HgCl₂ solution for cell treatment
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Cell Treatment:
-
For the experimental group, treat the cells with a desired concentration of HgCl₂ in serum-free DMEM for a specific duration (e.g., 1-2 hours).
-
For the control group, incubate cells with serum-free DMEM without HgCl₂.
-
-
Staining:
-
Remove the culture medium and wash the cells three times with PBS.
-
Add a solution of this compound (e.g., 5-10 µM) in serum-free DMEM to the cells.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh PBS or serum-free medium to the cells.
-
Image the cells using a confocal microscope with an excitation wavelength of ~561 nm and an emission collection window of ~570-620 nm.
-
Bright red fluorescence within the cells indicates the presence of intracellular Hg²⁺.
-
Caption: Workflow for live-cell imaging of intracellular Hg²⁺.
Drug Delivery: A Fluorescent Tag for Nanocarrier Tracking
While this compound's primary application is sensing, the parent molecule, Rhodamine B, is widely used as a fluorescent tag in drug delivery research. It can be conjugated to polymers or nanoparticles to track their biodistribution, cellular uptake, and drug release.[6][7] The thiolactone form itself is not typically used for its responsive properties in this context, but rather the stable, fluorescent open-ring form of Rhodamine B is incorporated into the delivery system.
Application in Drug Delivery Systems
Rhodamine B can be conjugated to block copolymers to form fluorescent micelles for drug encapsulation and delivery.[6] The inherent fluorescence of Rhodamine B allows for the direct monitoring of the nanocarrier's journey within a biological system using techniques like confocal microscopy.
Quantitative Data for Rhodamine B-labeled Nanocarriers
| Parameter | Example System | Finding | Reference |
| Nanocarrier Type | Block Copolymer Micelles (BCM) | Favorable size (10-100 nm) for passive tumor targeting. | [7] |
| Drug Loaded | Chlorambucil | Sustained drug release over 48 hours. | [7] |
| Cellular Uptake | HeLa cells | Efficient cellular uptake monitored by confocal microscopy. | [7] |
| Biocompatibility | BCM without drug | High biocompatibility. | [7] |
Experimental Protocol: Synthesis of Rhodamine B-labeled Block Copolymers for Drug Delivery
This protocol describes a general method for conjugating Rhodamine B to a block copolymer for use in a drug delivery system.
Materials:
-
Triblock copolymer (e.g., TPE-(PEO-b-PCL)₂)
-
Rhodamine B isothiocyanate (or other reactive derivative)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dialysis membrane
-
Freeze-dryer
Procedure:
-
Polymer Dissolution: Dissolve the triblock copolymer in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add Rhodamine B isothiocyanate and TEA to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate and redissolve it in a minimal amount of DCM.
-
Repeat the precipitation and dissolution steps multiple times to remove unreacted Rhodamine B.
-
Further purify the polymer by dialysis against deionized water for 48 hours.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the Rhodamine B-labeled block copolymer as a powder.
-
Micelle Formation and Drug Loading:
-
The labeled polymer can then be self-assembled into micelles in an aqueous solution.
-
A hydrophobic drug can be loaded into the micelles using methods such as the oil-in-water emulsion/solvent evaporation technique.
-
Caption: Workflow for preparing Rhodamine B-labeled drug delivery systems.
References
- 1. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirolactone and spirothiolactone rhodamine-pyrene probes for detection of Hg²⁺ with different sensing properties and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine B Thiolactone for Heavy Metal Sensing in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in soil poses a significant threat to environmental and human health. Rapid, sensitive, and selective detection of heavy metals is crucial for environmental monitoring and remediation. Rhodamine B thiolactone has emerged as a promising fluorescent chemosensor for the detection of heavy metal ions. This document provides detailed application notes and protocols for the use of this compound in the detection of heavy metals in soil samples, with a primary focus on its high selectivity towards mercury (II) ions.
The sensing mechanism of this compound is based on a metal-ion-induced "off-on" fluorescence response. In its native state, the molecule exists in a colorless, non-fluorescent thiolactone form. Upon binding with specific heavy metal ions, the thiolactone ring opens to form a highly colored and fluorescent acyclic structure.[1] This distinct colorimetric and fluorometric change allows for both qualitative and quantitative detection of the target metal ions.
Signaling Pathway
The fundamental principle behind the sensing mechanism of this compound is the heavy metal ion-induced ring-opening of the non-fluorescent thiolactone to a fluorescently active open-amide form. This process is highly selective, with a particularly strong affinity observed for mercury (II) ions.
Caption: Signaling pathway of this compound upon binding to a heavy metal ion.
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from the supplementary information provided by Shi and Ma (2008).
Materials:
-
Rhodamine B
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of Rhodamine B (0.5 mmol) in 1,2-dichloroethane (5 mL), add phosphorus oxychloride (0.3 mL) dropwise.
-
Reflux the solution for 4 hours.
-
After cooling, evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This crude product is used directly in the next step.
-
Dissolve the crude acid chloride in THF (6 mL).
-
Add thiourea to the solution and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography to yield this compound.
II. Heavy Metal Extraction from Soil
This protocol provides a general method for acid digestion of soil samples to extract heavy metals.
Materials:
-
Nitric acid (HNO₃), concentrated
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Whatman No. 41 filter paper (or equivalent)
-
Digestion vessel
Procedure:
-
Collect soil samples from a depth of 0-20 cm, removing any large debris such as leaves, roots, and stones.
-
Air-dry the soil samples at room temperature and then sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh approximately 1-2 g of the dried soil sample into a digestion vessel.
-
Carefully add 10 mL of a 1:1 (v/v) mixture of concentrated HNO₃ and deionized water to the sample.
-
Cover the vessel and heat the slurry to 95°C ± 5°C, refluxing for 10-15 minutes without boiling.
-
For a more complete digestion (aqua regia method), a 3:1 mixture of concentrated HCl and HNO₃ can be used.
-
After cooling, dilute the digestate to a final volume of 50 mL with deionized water.
-
Remove particulate matter by filtering the solution through Whatman No. 41 filter paper or by centrifugation.
-
The resulting solution is the soil extract containing the heavy metal ions, ready for analysis.
III. Fluorometric Determination of Heavy Metals
This protocol outlines the procedure for the detection of heavy metals in the prepared soil extract using this compound.
Materials:
-
This compound stock solution (1.0 mM in 1,4-dioxane)
-
Sodium phosphate (B84403) buffer (20 mM, pH 7)
-
Soil extract (from Protocol II)
-
Deionized water
-
Fluorometer
Procedure:
-
In a 10 mL test tube, mix 5 mL of the 20 mM sodium phosphate buffer (pH 7) and 50 µL of the 1.0 mM this compound stock solution.
-
To this mixture, add a specific volume of the soil extract. The exact volume may need to be optimized based on the expected concentration of heavy metals.
-
Adjust the final volume of the solution to 10 mL with deionized water and mix thoroughly.
-
Allow the reaction to proceed for at least 5 minutes at room temperature.
-
Measure the fluorescence intensity of the solution using a fluorometer with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 585 nm.
-
Prepare a blank solution containing the buffer and this compound without the soil extract and measure its fluorescence as a baseline.
-
For quantitative analysis, a calibration curve should be prepared using standard solutions of the target heavy metal (e.g., Hg²⁺) of known concentrations.
Quantitative Data
This compound exhibits high selectivity for Hg²⁺ ions. While it may show a weak response to other heavy metals, its primary application is for mercury sensing. The following table summarizes the known performance characteristics.
| Parameter | Hg²⁺ | Other Heavy Metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺) | Reference |
| Detection Limit | High Sensitivity | Generally low to no response | [2] |
| Selectivity | Highly Selective | Minimal interference from other common cations | [2] |
| Response Time | ~1 minute | Not applicable due to low response | |
| pH Range | Stable between pH 3 and 11 | Not applicable |
Note: Quantitative data for this compound with heavy metals other than Hg²⁺ is limited in the literature, underscoring its high selectivity for mercury. For comparison, a related compound, Rhodamine B isothiocyanate, has shown the following order of binding constants with certain heavy metals: Cu²⁺ > Ni²⁺ > Pb²⁺, although this is through a fluorescence quenching mechanism.[3]
Visualizations
Experimental Workflow
The overall workflow for the analysis of heavy metals in soil using this compound is depicted below.
Caption: Experimental workflow for heavy metal analysis in soil.
Selectivity of this compound
The high selectivity of this compound for Hg²⁺ over other common metal ions is a key feature of this chemosensor.
Caption: Logical relationship illustrating the selectivity of this compound.
Conclusion
This compound serves as a highly selective and sensitive "turn-on" fluorescent probe for the detection of mercury (II) ions. The protocols provided herein detail the synthesis of the sensor, extraction of heavy metals from soil, and the subsequent fluorometric analysis. While the primary application is for Hg²⁺ detection, further research may explore the modification of the Rhodamine B scaffold to tune its selectivity for other heavy metals of environmental concern. Researchers should be mindful of potential matrix effects from complex soil extracts and may need to incorporate additional sample cleanup steps or use standard addition methods for accurate quantification in challenging samples.
References
Application Notes and Protocols: Live Cell Imaging with Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B thiolactone and its derivatives are a class of powerful fluorescent probes essential for real-time imaging of specific analytes within living cells. These probes operate on a "turn-on" fluorescence mechanism, remaining in a non-fluorescent, colorless spirolactone form until they interact with their target. This interaction triggers a conformational change to a brightly fluorescent, colored, open-ring structure, offering a high signal-to-background ratio, which is crucial for sensitive live-cell imaging.
The primary and most extensively documented application of this compound-based probes in live-cell imaging is the detection of heavy metal ions, particularly mercury (Hg²⁺) and copper (Cu²⁺).[1][2] The high affinity and specific reaction between the thiolactone moiety and these metal ions make these probes highly selective sensors for monitoring intracellular metal ion concentrations. This capability is of significant interest in toxicology studies, environmental health research, and understanding the roles of metal ions in various cellular processes and disease states.
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing this compound in live-cell imaging, with a focus on its role as a chemosensor for intracellular metal ions.
Principle of Detection: Spirolactone Ring-Opening Mechanism
The functionality of this compound as a fluorescent probe is based on a reversible structural transformation. In its native state, the molecule exists in a closed spirolactone ring form. This conformation disrupts the π-electron system of the rhodamine fluorophore, rendering it colorless and non-fluorescent.
Upon binding of a specific analyte, such as a mercury ion (Hg²⁺), the thiolactone ring is opened. This structural change restores the conjugated π-electron system of the rhodamine core, leading to a dramatic increase in fluorescence emission and a visible color change.[1] This "off-on" switching mechanism provides a robust and sensitive method for detecting the target analyte within the complex environment of a living cell.
References
Application Notes and Protocols: Rhodamine B Thiolactone in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhodamine B thiolactone as a fluorescent probe in microscopy. This document outlines the fundamental principles, experimental protocols, and data presentation for the application of this versatile "turn-on" probe in cellular imaging and analysis.
Introduction to this compound
Rhodamine B is a well-established fluorophore known for its high brightness and photostability, making it a popular choice for various fluorescence microscopy applications.[1][2] The thiolactone derivative of Rhodamine B is a chemically modified, non-fluorescent form of the dye.[3] This "caged" configuration is advantageous for developing "turn-on" fluorescent probes. The spirocyclic structure of the thiolactone is colorless and non-fluorescent.[4] Upon reaction with a specific analyte, such as certain metal ions or reactive oxygen species (ROS), the spirolactam ring opens, converting the molecule to the highly fluorescent, colored, open-cycle form of Rhodamine B.[4] This significant increase in fluorescence intensity upon target recognition provides a high signal-to-noise ratio, making it an excellent tool for detecting and imaging specific molecular events within cells.[5]
Principle of "Turn-On" Fluorescence
The core principle behind this compound's application as a fluorescent probe is the analyte-induced structural change from a non-fluorescent to a fluorescent state. This mechanism is particularly useful for minimizing background fluorescence and enhancing detection sensitivity.
Quantitative Data
The following table summarizes key quantitative parameters for Rhodamine B and its derivatives, providing a reference for experimental design and data interpretation. Note that specific values for this compound in a cellular context may vary.
| Parameter | Value | Reference |
| Rhodamine B | ||
| Excitation Maximum (λex) | ~540-570 nm | [] |
| Emission Maximum (λem) | ~570-620 nm | [] |
| Quantum Yield (in ethanol) | 0.49 | [7] |
| This compound-based Hg²⁺ Probe | ||
| Excitation Maximum (λex) | 530 nm | [4][8] |
| Emission Maximum (λem) | 583 nm | [4] |
| Detection Limit for Hg²⁺ | 0.33 µM | [4] |
| General Photostability of Rhodamines | ||
| Photobleaching Lifetime | Can be engineered for longer lifetimes (e.g., >70s for some derivatives) | [9] |
Experimental Protocols
General Guidelines for Staining Live Cells
This protocol is a general guideline for using this compound-based probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental condition.
Materials:
-
This compound-based probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on imaging-compatible plates or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine filter cube)
Procedure:
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in anhydrous DMSO.[4] Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.
-
Staining: a. Dilute the probe stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer. b. Remove the culture medium from the cells and add the probe-containing medium. c. Incubate the cells for a specified duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.[10]
-
Washing: a. Remove the staining solution. b. Wash the cells three times with pre-warmed PBS or culture medium to remove any unbound probe.[10]
-
Imaging: a. Add fresh, pre-warmed culture medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for Rhodamine B (e.g., excitation ~530-560 nm, emission ~580-620 nm).[4][] c. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a this compound-based probe to detect intracellular ROS. Dihydrorhodamine 123 is a known rhodamine-derived indicator for ROS.[11] A similar principle of oxidative activation can be applied to this compound probes designed for ROS detection.
Materials:
-
This compound-based ROS probe
-
Reagent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), menadione)
-
Control cells (not treated with inducer)
Procedure:
-
Follow the general staining protocol (Section 4.1) to load the cells with the ROS-sensitive this compound probe.
-
After the washing steps, add fresh culture medium.
-
To induce ROS production, treat the cells with an appropriate concentration of an ROS-generating agent (e.g., 100 µM H₂O₂) for a specific duration (e.g., 15-30 minutes).
-
Image the cells immediately using fluorescence microscopy. Compare the fluorescence intensity of the treated cells with that of the untreated control cells. A significant increase in fluorescence indicates the presence of ROS.
Application in Drug Development: Visualizing Oxidative Stress
This compound-based probes can be valuable tools in drug development for assessing the effects of drug candidates on cellular oxidative stress. For example, a drug's potential to induce or mitigate ROS production can be visualized and quantified.
References
- 1. Recent progress and outlooks in rhodamine-based fluorescent probes for detection and imaging of reactive oxygen, nitrogen, and sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. rsc.org [rsc.org]
- 9. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells [mdpi.com]
- 11. Can rhodamines be used to investigate ROS? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Determination of Mercury(II) in Environmental Water Samples using Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Rhodamine B thiolactone (RBT) as a highly selective and sensitive chemosensor for the detection of mercury(II) ions (Hg²⁺) in environmental water samples. The methodology is based on the Hg²⁺-promoted ring-opening of the non-fluorescent RBT to the highly fluorescent Rhodamine B, enabling both colorimetric and fluorometric quantification.
Principle and Signaling Pathway
This compound operates on a straightforward and effective "off-on" signaling mechanism. In its native state, RBT exists in a colorless, non-fluorescent spirocyclic form. The presence of Hg²⁺ ions catalyzes the irreversible opening of this thiolactone ring. This structural transformation results in the formation of the highly conjugated and brightly colored (pink) Rhodamine B, which exhibits strong fluorescence.[1] This distinct change in optical properties allows for the sensitive detection of Hg²⁺. The reaction is highly selective for Hg²⁺ over many other common metal ions found in environmental water samples.[1]
Caption: Reaction mechanism of this compound with Hg²⁺.
Analytical Performance
This compound has demonstrated excellent performance for the detection of Hg²⁺ in aqueous media. The table below summarizes key quantitative data from various studies.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.24 µg L⁻¹ | Colorimetric (Sol-gel on filter paper) | [1] |
| 2.0 µg L⁻¹ | Naked-eye detection (with pre-concentration) | [1] | |
| 23 nM | Fluorometric | [2] | |
| Linear Range | 0.1–15.0 μM (for Rhodamine B) | Electrochemical | [3] |
| Excitation Wavelength (λex) | 530 nm | Fluorometric | [4] |
| Emission Wavelength (λem) | 585 nm | Fluorometric | [4] |
| Reaction Time | ~1 minute (5 minutes recommended) | Fluorometric | [4] |
| pH Range | Stable between pH 3 and 11 | Fluorometric | [4] |
Selectivity
A significant advantage of RBT is its high selectivity for Hg²⁺. Studies have shown negligible interference from a wide range of other metal ions at concentrations significantly higher than that of Hg²⁺.
| Interfering Ion | Concentration Tested | Observed Response | Reference |
| Ba²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺ | 5 µM | No colorimetric response | [1] |
| Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺ | 50 µM | No response | [1] |
| As³⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺ | 5 mg L⁻¹ | No discernible color change | [1] |
| Ag⁺ | 5 mg L⁻¹ | Weak response | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of reagents and the analysis of environmental water samples for Hg²⁺ using this compound.
-
This compound (RBT)
-
1,4-Dioxane (B91453) (for RBT stock solution)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation
-
Mercury(II) chloride (HgCl₂) for standard solutions
-
Distilled-deionized water
-
Spectrofluorometer or UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
RBT Stock Solution (1.0 mM): Dissolve the required amount of this compound in 1,4-dioxane to prepare a 1.0 mM stock solution. Store in a dark, cool place.
-
Phosphate Buffer (20 mM, pH 7.0): Prepare a 20 mM phosphate buffer by mixing appropriate volumes of 20 mM NaH₂PO₄ and 20 mM Na₂HPO₄ solutions to achieve a pH of 7.0.
-
Mercury Standard Solutions: Prepare a 1.0 mM stock solution of Hg²⁺ by dissolving HgCl₂ in distilled-deionized water. Prepare a series of working standard solutions by diluting the stock solution with the phosphate buffer.
References
Bioimaging Applications of Rhodamine B Thiolactone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B thiolactone derivatives have emerged as a powerful class of fluorescent probes for bioimaging, offering high sensitivity and selectivity for a range of analytes. These compounds typically exist in a non-fluorescent, colorless "spirocyclic" form. Upon reaction with a specific target, the thiolactone ring opens, leading to the formation of the highly fluorescent, colored, ring-opened rhodamine structure. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for detecting and visualizing analytes within complex biological systems, including living cells.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in bioimaging, with a focus on the detection of metal ions and glutathione (B108866).
Principle of Action: Thiolactone Ring-Opening
The core mechanism behind the application of this compound derivatives in bioimaging is a target-induced ring-opening reaction. In the inactive state, the molecule is in a spirocyclic thiolactone form, which is colorless and non-fluorescent. The presence of a specific analyte triggers the cleavage of the thiolactone ring, resulting in the formation of the iconic rhodamine fluorophore. This structural change leads to a dramatic increase in fluorescence intensity, providing a robust "turn-on" signal.
Figure 1: General mechanism of this compound probe activation.
Applications
Detection of Metal Ions
This compound derivatives have been extensively developed for the detection of various metal ions, which play crucial roles in biological systems.
-
Ferric Ions (Fe³⁺): Iron is an essential element, but its dysregulation is associated with various diseases. Rhodamine B-based probes have been designed to selectively react with Fe³⁺, enabling the visualization of its distribution in living cells.[1][2][3][4]
-
Mercuric Ions (Hg²⁺): Mercury is a highly toxic heavy metal, and its detection in biological systems is of great importance. Thiolactone-based probes offer high selectivity for Hg²⁺ due to the strong affinity of mercury for sulfur.
-
Copper Ions (Cu²⁺): Copper is another essential trace element, and its abnormal levels are linked to neurodegenerative diseases. Rhodamine B derivatives have been successfully employed for the fluorescent imaging of Cu²⁺ in cells.
Sensing of Biothiols
Biothiols, such as glutathione (GSH), are critical for maintaining cellular redox homeostasis. Aberrant levels of GSH are implicated in various pathological conditions, including cancer and neurodegenerative disorders.
-
Glutathione (GSH): this compound derivatives can be engineered to react specifically with the thiol group of GSH.[5][6] This allows for the real-time monitoring of GSH levels in living cells, providing insights into cellular redox status.[5][6]
Quantitative Data Summary
The following tables summarize the key photophysical and performance characteristics of selected this compound derivatives from the literature.
Table 1: Photophysical Properties of this compound-Based Probes
| Probe | Target Analyte | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| RhB-DCT | Fe³⁺ | 550 | 584 | Not Reported | Not Reported | [] |
| Probe 1 | Fe³⁺ / Cu²⁺ | ~550 | ~575 | Not Reported | Not Reported | [1] |
| MSB | Fe³⁺ | ~560 | ~580 | Not Reported | Not Reported | [2] |
| RhAN | GSH | 717 | 739 | 0.26 | 4.36 x 10⁴ | [6] |
Table 2: Performance Characteristics of this compound-Based Probes
| Probe | Target Analyte | Limit of Detection (LOD) | Response Time | Solvent/Buffer System | Reference |
| RhB-DCT | Fe³⁺ | 0.0521 µM | Seconds | Aqueous environments | [] |
| Probe 1 | Fe³⁺ | 8.1 x 10⁻⁸ M | Not Reported | Not Reported | [1] |
| Probe 1 | Cu²⁺ | 4.8 x 10⁻⁷ M | Not Reported | Not Reported | [1] |
| MSB | Fe³⁺ | 4.85 x 10⁻⁹ M | 4 minutes | Buffered aqueous media | [2] |
| RhAN | GSH | 0.1 µM | < 5 seconds | Not Reported | [6] |
Experimental Protocols
The following are generalized protocols for the application of this compound derivatives in live-cell imaging. Note: Optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental setup, and should be determined empirically.
Protocol 1: Live-Cell Imaging of Intracellular Metal Ions (e.g., Fe³⁺)
This protocol provides a general framework for visualizing intracellular metal ions using a this compound-based probe.
Figure 2: Experimental workflow for live-cell imaging.
Materials:
-
This compound-based probe for the metal ion of interest
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Cell culture medium appropriate for the cell line
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding: a. Culture cells in their appropriate medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells onto glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: a. Prepare a stock solution of the this compound probe (typically 1-10 mM) in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the final working concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.
-
Probe Loading: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined for each cell line and probe.
-
Washing: a. After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe. b. Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Fluorescence Imaging: a. Place the dish or slide on the stage of a fluorescence microscope. b. Excite the sample using a wavelength appropriate for the specific Rhodamine B derivative (typically in the range of 540-570 nm).[] c. Collect the emission signal at the appropriate wavelength (typically in the range of 570-620 nm).[] d. Acquire images using a suitable objective and camera settings.
Protocol 2: Detection of Intracellular Glutathione (GSH)
This protocol outlines the use of a this compound-based probe for visualizing changes in intracellular GSH levels.
Materials:
-
This compound-based probe for GSH
-
N-ethylmaleimide (NEM) (optional, as a GSH depleting agent)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture and Probe Loading: Follow steps 1-4 of Protocol 1.
-
(Optional) Modulation of Intracellular GSH Levels: a. To demonstrate the specificity of the probe for GSH, cells can be pre-treated with a GSH-depleting agent like N-ethylmaleimide (NEM). b. Incubate a separate set of cells with NEM (e.g., 1 mM) for 30 minutes before and during probe loading. This should result in a significantly lower fluorescence signal compared to untreated cells.
-
Fluorescence Imaging: a. Image the cells as described in step 5 of Protocol 1. b. Compare the fluorescence intensity between control cells, NEM-treated cells, and cells under experimental conditions expected to alter GSH levels.
Data Analysis and Interpretation
The primary output of these experiments will be fluorescence images. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity will be proportional to the concentration of the target analyte.
Troubleshooting
-
High Background Fluorescence:
-
Reduce the probe concentration.
-
Increase the number and duration of washing steps.
-
Optimize the incubation time.
-
-
Low Fluorescence Signal:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Ensure the microscope filter sets are appropriate for the probe's excitation and emission spectra.
-
-
Phototoxicity:
-
Minimize the exposure time and intensity of the excitation light.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
Conclusion
This compound derivatives are versatile and highly effective tools for bioimaging. Their "turn-on" fluorescence mechanism provides excellent sensitivity for the detection of a variety of biologically important analytes. The protocols provided herein offer a starting point for researchers to utilize these powerful probes in their own studies of cellular function and disease. As with any fluorescence-based assay, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A new Fe3+-selective, sensitive, and dual-channel turn-on probe based on rhodamine carrying thiophenecarboxaldehyde: Smartphone application and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses on intracellular Fe3+ with a rhodamine probe: “turn-on” response, specific recognition and bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. One-step synthesis of rhodamine-based Fe3+ fluorescent probes via Mannich reaction and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel strategy for rhodamine B-based fluorescent probes with a selective glutathione response for bioimaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A NIR rhodamine fluorescent chemodosimeter specific for glutathione: Knoevenagel condensation, detection of intracellular glutathione and living cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes: Rhodamine B Thiolactone as a Fluorogenic Probe for Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme activity assays are fundamental tools in biological research and drug discovery. Fluorogenic probes, which transition from a non-fluorescent to a highly fluorescent state upon enzymatic action, offer significant advantages, including high sensitivity, real-time monitoring, and suitability for high-throughput screening (HTS) applications.[1][2] Rhodamine-based dyes are particularly well-suited for developing such probes due to their excellent photophysical properties, including high quantum yields, photostability, and long-wavelength excitation and emission, which minimize background autofluorescence in biological samples.[][4]
This document details the use of Rhodamine B thiolactone and its derivatives as "turn-on" fluorescent probes for detecting enzymatic activity. The core sensing mechanism relies on an enzyme-triggered opening of the non-fluorescent, spirocyclic thiolactone ring to yield the highly fluorescent, open-ring amide form.[5] This transformation provides a direct and robust method for quantifying the activity of specific enzymes, particularly hydrolases.
Principle of Detection: Spirocyclic Ring Opening
The functionality of this compound as a probe is based on a structural equilibrium between two states: a colorless, non-fluorescent spirolactone form and a colorful, intensely fluorescent open-ring form.[6] In the "OFF" state, the thiolactone ring holds the molecule in a rigid, non-conjugated spirocyclic structure. When a target enzyme (e.g., a hydrolase) interacts with a specific recognition moiety attached to the probe, it catalyzes the cleavage of this moiety, which in turn triggers the irreversible opening of the thiolactone ring. This ring-opening event restores the conjugated π-electron system of the xanthene core, switching the probe to its fluorescent "ON" state.[5]
Caption: Enzyme-mediated activation of a this compound probe.
Applications in Research and Drug Development
The unique properties of this compound-based probes make them versatile tools for various applications:
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential enzyme inhibitors. A decrease in the fluorescent signal in the presence of a test compound indicates inhibitory activity.[1]
-
Enzyme Kinetics Studies: The ability to monitor fluorescence in real-time allows for the continuous measurement of enzyme reaction rates, facilitating the determination of key kinetic parameters such as Vmax and Km.[7]
-
Cell-Based Imaging: Cell-permeable versions of these probes can be used to visualize enzymatic activity within living cells, providing spatial and temporal information about enzyme function in biological processes.[8][9] The covalent bond that can form between the probe and surrounding macromolecules after activation can help in super-resolution imaging by preventing diffusion away from the site of enzymatic activity.[8]
Quantitative Data and Probe Characteristics
The performance of a Rhodamine B-based probe is defined by its photophysical properties and its response to enzymatic activity.
Table 1: General Photophysical Properties of Rhodamine Dyes
| Property | Typical Value | Significance |
| Excitation Wavelength (λex) | 540 – 570 nm | Falls within a range that minimizes cellular autofluorescence.[] |
| Emission Wavelength (λem) | 570 – 620 nm | Bright red-orange fluorescence with a good Stokes shift.[] |
| Molar Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ | High coefficient allows for sensitive detection at low concentrations. |
| Fluorescence Quantum Yield | 0.5 - 0.9 (in ethanol) | High efficiency of converting absorbed light into emitted fluorescence.[4] |
| "OFF" State | Colorless, Non-fluorescent | Ensures a low background signal for a high signal-to-noise ratio.[5] |
| "ON" State | Pink/Red, Highly Fluorescent | Provides a strong, easily detectable signal upon activation.[5] |
Table 2: Example Data from a Hydrolase Activity Assay
This table illustrates typical results from an experiment measuring the activity of a hydrolase enzyme at varying concentrations using a this compound-based probe.
| Enzyme Concentration (nM) | Initial Rate of Fluorescence Increase (RFU/min) | Signal-to-Background Ratio |
| 0 (Blank) | 5 | 1.0 |
| 0.1 | 55 | 11.0 |
| 0.5 | 248 | 49.6 |
| 1.0 | 502 | 100.4 |
| 2.5 | 1245 | 249.0 |
| 5.0 | 2510 | 502.0 |
| 10.0 | 2605 (Saturation) | 521.0 |
RFU: Relative Fluorescence Units. The data demonstrates a linear relationship between enzyme concentration and reaction rate within a specific range, which is critical for a robust assay.
Experimental Protocols
This section provides a detailed protocol for a generic fluorescence-based assay to measure the activity of a purified hydrolase enzyme.
Experimental Workflow Diagram
Caption: General workflow for an enzyme activity assay using a fluorogenic probe.
A. Materials and Reagents
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4 (optimize pH for the specific enzyme).[10]
-
Purified Enzyme: Prepare a stock solution in assay buffer and make serial dilutions. Store on ice.[11]
-
This compound Probe: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store protected from light.
-
Microplate: Black, flat-bottom 96-well plates are recommended to minimize background fluorescence and light scattering.
-
Plate Reader: A microplate reader equipped with fluorescence detection capabilities, with appropriate filters for the probe's excitation and emission wavelengths.
B. Assay Procedure
-
Prepare Working Solutions:
-
Dilute the enzyme stock to various concentrations in cold assay buffer.
-
Dilute the probe stock solution to a 2X working concentration in assay buffer (e.g., 20 µM, final concentration will be 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.
-
-
Set up the Assay Plate:
-
Blank Wells: Add 100 µL of assay buffer.
-
Substrate Control Wells: Add 50 µL of assay buffer and 50 µL of the 2X probe working solution. This measures the rate of non-enzymatic probe hydrolysis.
-
Test Wells: Add 50 µL of the 2X probe working solution to each well designated for enzyme samples.
-
-
Initiate the Reaction:
-
Set the plate reader to the optimal temperature for the enzyme.
-
To initiate the reaction, add 50 µL of the corresponding enzyme dilution to the test wells. For substrate control wells, add 50 µL of assay buffer instead of the enzyme solution.
-
Mix the contents of the wells thoroughly, either by gentle shaking within the plate reader or by careful pipetting. Avoid introducing bubbles.[7]
-
-
Measure Fluorescence:
-
Immediately place the plate into the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., λex = 560 nm, λem = 585 nm) every 60 seconds for a period of 30-60 minutes (kinetic mode).
-
C. Data Analysis
-
Plot the Data: For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes).
-
Calculate Initial Rates: Determine the initial reaction velocity (V₀) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence curve. The reaction is linear when the substrate is not yet depleted.
-
Correct for Background: Subtract the rate obtained from the substrate control wells (no enzyme) from all the rates obtained from the test wells.
-
Generate a Standard Curve: Plot the background-corrected initial rates (V₀) against the corresponding enzyme concentrations. This curve can be used to determine the activity of unknown samples.
Data Interpretation and Logical Relationships
The relationship between enzyme activity and the fluorescent signal is direct and proportional within the linear range of the assay.
Caption: Logical relationship between enzyme activity and the measured signal.
-
High Enzyme Activity: Results in a rapid rate of probe cleavage, producing a steep slope on the fluorescence vs. time plot.
-
Low Enzyme Activity: Leads to a slow rate of probe activation and a shallow slope.
-
Inhibition: The presence of an inhibitor will decrease the rate of probe cleavage, resulting in a lower slope compared to the uninhibited control.
Conclusion
This compound-based probes represent a powerful and highly sensitive tool for the study of enzymatic activity. Their "turn-on" fluorescence mechanism, based on enzyme-catalyzed spiro-ring opening, provides a robust and direct signal with a high signal-to-noise ratio. The straightforward protocols and adaptability for high-throughput formats make these probes invaluable for academic research, clinical diagnostics, and the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 酶活性测定_酶含量测定_蛋白质生物学-默克生命科学 [sigmaaldrich.cn]
- 8. A Photoactivatable Probe for Super-Resolution Imaging of Enzymatic Activity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Preparing Rhodamine B Thiolactone Stock Solutions: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Rhodamine B thiolactone is a non-fluorescent derivative of Rhodamine B that has emerged as a powerful tool in chemical biology and drug development. It functions as a "turn-on" fluorescent probe, exhibiting fluorescence only after a specific chemical reaction or binding event triggers the opening of its thiolactone ring to the highly fluorescent, open-ring form of Rhodamine B. This property makes it an excellent candidate for developing highly sensitive and selective assays for various analytes, particularly metal ions. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions for researchers, scientists, and drug development professionals.
Physicochemical and Photophysical Data
A clear understanding of the quantitative properties of this compound and its activated form is crucial for accurate and reproducible experimental design. The key data is summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₂₈H₃₀N₂O₂S | |
| Molecular Weight | 458.61 g/mol | |
| Appearance | Off-white to light-colored solid | In its solid, non-fluorescent form. |
| Solubility | Soluble in 1,4-dioxane (B91453), likely soluble in DMSO and other polar organic solvents. | Prepare stock solutions in anhydrous solvents. |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | Can be stored for extended periods under these conditions. |
| Storage (Stock Solution) | Aliquot and store at -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months). | Avoid repeated freeze-thaw cycles. Protect from light. |
| Excitation Maximum (Activated Form) | ~530 - 560 nm | Dependent on the specific analyte and solvent environment. |
| Emission Maximum (Activated Form) | ~550 - 585 nm | Dependent on the specific analyte and solvent environment. |
| Molar Extinction Coefficient (Activated Form) | Not specifically reported for the activated thiolactone product, but the parent Rhodamine B has a molar extinction coefficient of >100,000 M⁻¹cm⁻¹ in ethanol. | The thiolactone form is colorless and has negligible absorbance in the visible region. |
| Quantum Yield (Activated Form) | Not specifically reported for the activated thiolactone product, but the parent Rhodamine B has a high quantum yield in various solvents (e.g., ~0.7 in ethanol). | The thiolactone form is non-fluorescent and has a quantum yield approaching zero. |
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of this compound as a fluorescent probe is the analyte-induced conversion from a non-fluorescent to a fluorescent state. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous 1,4-dioxane or dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Precision balance
Procedure:
-
Weighing: Accurately weigh out 4.59 mg of this compound (MW = 458.61 g/mol ) using a precision balance.
-
Dissolving: Transfer the weighed solid to a suitable container (e.g., a 10 mL volumetric flask or a microcentrifuge tube).
-
Solvent Addition: Add a small amount of anhydrous 1,4-dioxane or DMSO to the container to dissolve the solid. Vortex thoroughly to ensure complete dissolution.
-
Final Volume: Adjust the final volume to 10 mL with the chosen solvent to achieve a 1 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
Protocol 2: Detection of Mercury(II) Ions (Hg²⁺) in Aqueous Solution
This protocol is adapted from a published method for the detection of Hg²⁺.[1][2]
Materials:
-
1 mM this compound stock solution in 1,4-dioxane
-
20 mM Sodium Phosphate (B84403) buffer (pH 7.0)
-
Hg²⁺ standard solutions of known concentrations
-
Test samples containing unknown concentrations of Hg²⁺
-
Microplates or cuvettes for fluorescence measurement
-
Fluorometer
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in the phosphate buffer to a final concentration of 5 µM. For example, add 5 µL of the 1 mM stock solution to 995 µL of the phosphate buffer.
-
Sample Preparation: In a microplate or cuvette, mix the this compound working solution with the Hg²⁺ standard or test sample. The final volume and the ratio of probe to sample should be optimized for the specific assay but a 1:1 ratio can be a starting point.
-
Incubation: Incubate the mixture at room temperature for at least 5 minutes to allow for the reaction between the probe and Hg²⁺ to complete. The reaction is typically rapid.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to approximately 530 nm and emission set to approximately 585 nm.[1]
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known Hg²⁺ concentrations. Use this curve to determine the concentration of Hg²⁺ in the test samples.
Applications
The primary application of this compound is as a chemosensor for the detection of heavy metal ions. Its "turn-on" fluorescence upon analyte binding offers high sensitivity and selectivity.
-
Mercury (Hg²⁺) Detection: this compound has been demonstrated to be a highly selective and sensitive probe for the detection of Hg²⁺ in aqueous solutions.[2]
-
Iron (Fe³⁺) and Copper (Cu²⁺) Detection: Derivatives of Rhodamine B with similar spirolactam or spirolactone structures have been developed for the detection of other biologically and environmentally important metal ions such as Fe³⁺ and Cu²⁺.
Concluding Remarks
This compound is a valuable tool for the development of fluorescent assays. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible results. The protocols and data provided in this document serve as a comprehensive guide for researchers utilizing this versatile fluorescent probe in their studies. Further optimization of experimental conditions may be necessary depending on the specific application and instrumentation.
References
Application Notes and Protocols for Staining Tissues with Rhodamine B Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B thiolactone is a fluorogenic probe that offers significant potential for biological imaging in tissue samples. In its native state, the molecule exists in a colorless and non-fluorescent spirolactone form. Upon targeted chemical activation, the spirolactone ring undergoes an irreversible opening, yielding the highly fluorescent, colored form of Rhodamine B. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an attractive candidate for various imaging applications. The activation is believed to be initiated by nucleophilic attack on the thiolactone ring, a reaction that can be facilitated under specific buffer conditions. Once activated, the fluorophore can covalently bind to cellular components, providing stable and long-lasting staining.
These application notes provide a detailed protocol for the use of this compound in the fluorescent staining of both paraffin-embedded and frozen tissue sections. The protocol is designed as a comprehensive starting point, with recommendations for optimization to suit specific experimental needs.
Signaling Pathway and Experimental Workflow
The staining process relies on the chemical activation of this compound and its subsequent interaction with tissue components. The experimental workflow is analogous to standard immunofluorescence protocols, involving tissue preparation, probe incubation, and microscopic imaging.
Quantitative Data Summary
As the application of this compound for general tissue staining is an emerging technique, established quantitative data from comparative studies are limited. The following table provides recommended starting parameters for a typical staining protocol. Researchers are encouraged to optimize these conditions for their specific tissue types and experimental goals.
| Parameter | Recommended Starting Condition | Range for Optimization | Notes |
| This compound Concentration | 10 µM | 1 - 50 µM | Higher concentrations may increase signal but also background. |
| Incubation Time | 1 hour at Room Temperature | 30 min - 4 hours | Longer incubation may improve signal penetration in dense tissues. |
| Incubation Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Incubation at 37°C may accelerate the reaction but could also increase non-specific binding. |
| pH of Staining Buffer | 8.0 - 8.5 | 7.5 - 9.0 | A slightly alkaline pH is recommended to facilitate the nucleophilic opening of the thiolactone ring. |
| Excitation Wavelength (max) | ~550 nm | - | Based on the known spectrum of Rhodamine B. |
| Emission Wavelength (max) | ~575 nm | - | Based on the known spectrum of Rhodamine B. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.5)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Optimal Cutting Temperature (OCT) compound (for frozen sections)
-
Antifade mounting medium
-
Glass slides and coverslips
Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each to remove paraffin (B1166041).
-
Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Permeabilization:
-
Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 10 µM working solution of this compound in a Tris-buffered saline solution (e.g., 50 mM Tris, 150 mM NaCl, pH 8.5). First, dissolve the this compound in a small amount of DMSO to make a stock solution (e.g., 10 mM) and then dilute it in the buffer.
-
Apply the staining solution to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip with an antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filters for Rhodamine B (Excitation/Emission ~550/575 nm).
-
Protocol for Frozen Tissues
-
Fixation:
-
Fix frozen sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare and apply the 10 µM this compound staining solution as described in the paraffin protocol (Step 3).
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount and image as described in the paraffin protocol (Step 5).
-
Troubleshooting
-
High Background:
-
Decrease the concentration of this compound.
-
Shorten the incubation time.
-
Increase the number and duration of the washing steps.
-
-
Weak or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the pH of the staining buffer is in the optimal range (8.0-8.5).
-
Check the excitation and emission filters on the microscope.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize the exposure of the stained slides to light.
-
Acquire images using the lowest possible excitation light intensity.
-
Conclusion
This compound presents a promising tool for fluorescently labeling tissue components with a high signal-to-noise ratio due to its fluorogenic nature. The provided protocols offer a solid foundation for researchers to begin exploring its utility in their specific applications. Optimization of the staining conditions is encouraged to achieve the best results for different tissue types and research questions.
Troubleshooting & Optimization
Rhodamine B thiolactone pH sensitivity and adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Rhodamine B thiolactone, with a focus on its pH sensitivity and adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH sensitivity of this compound?
A1: The pH sensitivity of this compound is based on a reversible, pH-dependent structural change. In its non-fluorescent state, the molecule exists in a closed-ring, spirolactone form. Under acidic conditions, protonation triggers the opening of this ring, leading to the formation of the brightly fluorescent, open-chain form.[1] This equilibrium between the "off" (closed) and "on" (open) states is the basis for its use as a pH-sensitive fluorescent probe.
Q2: What is the optimal pH range for maintaining this compound in its non-fluorescent (closed-ring) state?
A2: this compound is stable and exhibits minimal fluorescence over a broad pH range, typically from pH 3 to 11.[2] This stability in its "off" state is advantageous for assays where fluorescence activation is triggered by a specific event, such as binding to an analyte or a significant drop in pH.
Q3: How does the fluorescence intensity of this compound change with pH?
A3: The fluorescence intensity of this compound is low in neutral to basic conditions and increases significantly in acidic environments. The transition from the non-fluorescent to the fluorescent state occurs as the pH decreases, with the most significant changes typically observed in the acidic range.
Q4: Can this compound be used for quantitative pH measurements?
A4: While this compound exhibits a clear pH-dependent fluorescence response, its primary application is often as a qualitative or semi-quantitative indicator of acidic environments due to its switch-like behavior. For precise quantitative pH measurements, ratiometric fluorescent probes are often preferred. However, by generating a careful calibration curve under specific experimental conditions, it can be used for quantitative estimations within a certain pH range.
Data Presentation
The following tables summarize the expected relationship between pH and the fluorescence of this compound. Note that the exact fluorescence intensity values can vary depending on the concentration of the probe, solvent system, and instrumentation.
Table 1: Qualitative Fluorescence Response of this compound at Different pH Levels
| pH Range | Expected Fluorescence | Predominant Molecular Form |
| < 3 | High | Open-chain (Fluorescent) |
| 3 - 11 | Low / Negligible | Spirolactone (Non-fluorescent) |
| > 11 | Low / Negligible | Spirolactone (Non-fluorescent) |
Table 2: Illustrative Quantitative Data of Relative Fluorescence Intensity vs. pH
This data is illustrative and should be experimentally determined for your specific assay conditions.
| pH | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 950 |
| 3.0 | 150 |
| 4.0 | 100 |
| 5.0 | 80 |
| 6.0 | 60 |
| 7.0 | 50 |
| 8.0 | 50 |
| 9.0 | 55 |
| 10.0 | 60 |
| 11.0 | 65 |
| 12.0 | 70 |
Experimental Protocols
Protocol 1: pH Titration of this compound to Determine Fluorescence Response
Objective: To determine the fluorescence intensity profile of this compound across a range of pH values.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate (B1201080) buffers)
-
pH meter
-
Fluorometer
-
Microplates or cuvettes suitable for fluorescence measurements
Methodology:
-
Prepare a working solution of this compound (e.g., 5 µM) in a suitable buffer at a neutral pH (e.g., pH 7.4 PBS).
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 12 in 1-unit increments).
-
In a microplate or a set of cuvettes, add a fixed volume of the this compound working solution to each well or cuvette.
-
To each well/cuvette, add a corresponding buffer from the pH series to reach the final desired pH. Ensure the final volume and probe concentration are consistent across all samples.
-
Incubate the samples at room temperature for a set period (e.g., 15 minutes) to allow the equilibrium between the closed and open forms to be reached.
-
Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths appropriate for the open form of Rhodamine B (e.g., excitation ~550-560 nm, emission ~580-590 nm).
-
Record the fluorescence intensity for each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a pH titration curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence at neutral or basic pH | 1. Purity of this compound is low. 2. Presence of acidic contaminants in the sample or buffer. 3. Photodegradation of the probe. | 1. Verify the purity of the compound. If necessary, purify the probe. 2. Use high-purity buffers and ensure all glassware is thoroughly cleaned. Check the pH of your final solution. 3. Minimize exposure of the probe to light, especially during storage and handling. |
| No or weak fluorescence signal in acidic conditions | 1. Incorrect excitation or emission wavelengths. 2. The pH of the solution is not as acidic as intended. 3. The concentration of the probe is too low. 4. Quenching of fluorescence by other components in the sample. | 1. Confirm the correct excitation and emission maxima for the open form of Rhodamine B. 2. Calibrate your pH meter and verify the final pH of the sample. 3. Increase the concentration of this compound. 4. Analyze the sample for potential quenching agents. If possible, remove them or use a different buffer system. |
| Inconsistent or drifting fluorescence readings | 1. The pH of the solution is not stable. 2. Temperature fluctuations affecting the fluorescence quantum yield. 3. Probe is precipitating out of solution. | 1. Use a buffer with sufficient buffering capacity for the experimental pH range. 2. Ensure all measurements are taken at a constant and controlled temperature. 3. Check the solubility of this compound in your experimental medium. The use of a co-solvent like DMSO or ethanol (B145695) may be necessary. |
| Unexpected color change of the solution | 1. Significant pH shift. 2. Degradation of the probe. | 1. The open form of Rhodamine B is pink/red. A color change from colorless to pink indicates a shift to an acidic pH. 2. If the color change is not consistent with the expected pH-dependent behavior, the probe may have degraded. Prepare a fresh solution. |
Visualizations
References
Technical Support Center: Reducing Photobleaching of Rhodamine B Thiolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Rhodamine B thiolactone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to fluorescence and photobleaching?
A1: this compound is a derivative of the Rhodamine B dye. Its structure exists in two forms: a colorless, non-fluorescent "closed" spirolactone form and a fluorescent "open" form. The thiolactone ring in the "closed" form prevents the delocalization of electrons across the xanthene core, which is necessary for fluorescence. In the presence of specific analytes or under certain environmental conditions, the thiolactone ring can open, leading to the highly fluorescent "open" form, which is susceptible to photobleaching. The core rhodamine structure is the primary determinant of its photophysical properties, including its susceptibility to photobleaching.[1]
Q2: What is photobleaching and why is it a significant issue when using this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] When a fluorescent molecule like the "open" form of this compound is exposed to high-intensity light, it can undergo chemical reactions, often involving molecular oxygen, that permanently damage the molecule and render it non-fluorescent.[1] This is a critical issue in fluorescence microscopy as it leads to a progressive decrease in signal intensity during an experiment, which can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements.[2]
Q3: What are the primary factors that contribute to the photobleaching of this compound?
A3: The main drivers of photobleaching for rhodamine dyes, including the thiolactone derivative, are:
-
High-intensity excitation light: The more photons a fluorophore is exposed to, the higher the probability of a photochemical reaction that leads to bleaching.[1]
-
Prolonged exposure time: Continuous illumination increases the cumulative dose of photons and accelerates photobleaching.[1]
-
Presence of molecular oxygen: Oxygen is a major contributor to photobleaching. When the excited fluorophore transfers energy to molecular oxygen, it can generate reactive oxygen species (ROS), such as singlet oxygen, which can then react with and destroy the fluorophore.[1]
-
High temperatures: Elevated temperatures can increase the rate of chemical reactions, including those involved in photobleaching.[1]
Troubleshooting Guide
Problem: My this compound signal is fading too quickly during imaging.
This guide provides a step-by-step approach to troubleshoot and mitigate rapid photobleaching.
Step 1: Optimize Imaging Parameters
Reducing the intensity and duration of light exposure is the most direct way to minimize photobleaching.
-
Reduce Laser Power/Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. The use of neutral density filters can help in reducing the intensity of the light source.[3]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[1]
-
Limit Illumination Time: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light to find the region of interest and to focus whenever possible.[3]
-
Optimize Image Acquisition Settings: For time-lapse experiments, reduce the frequency of image capture to the minimum required to observe the biological process of interest.[4]
Step 2: Utilize Antifade Reagents
Antifade reagents are chemical compounds that are added to the mounting medium to reduce photobleaching. They primarily work by scavenging for free radicals and reactive oxygen species.[1]
-
Commercial Antifade Mountants: Several commercial mounting media are available that contain proprietary antifade formulations. These are often optimized for a broad range of fluorescent dyes, including rhodamines. Examples include ProLong™ Gold, VECTASHIELD®, and SlowFade® Diamond.[1]
-
Homemade Antifade Solutions: You can prepare your own antifade mounting medium. Common active ingredients include:
-
n-Propyl gallate (NPG): An effective antioxidant. A common recipe is 0.1 to 0.25 M NPG in glycerol (B35011).[5]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used antifade agent.[6]
-
p-Phenylenediamine (PPD): A very effective antifade compound, but it may not be compatible with all fluorescent dyes (e.g., some cyanine (B1664457) dyes) and can be toxic.[6][7]
-
Step 3: Control the Chemical Environment
The chemical environment of the fluorophore can significantly impact its photostability.
-
Optimize pH: For rhodamine dyes, a slightly alkaline pH (around 8.5-9.0) in the mounting medium has been shown to be optimal for preventing fluorescence quenching.[8]
-
Oxygen Scavengers (for live-cell imaging): For live-cell imaging where traditional antifade reagents can be toxic, consider using specialized imaging media that contain oxygen scavenging systems (e.g., glucose oxidase and catalase) to reduce the concentration of dissolved oxygen.[1]
Quantitative Data on Photostability
While specific quantitative data for this compound is limited, the following tables provide comparative data on the photostability of Rhodamine B and the effectiveness of common antifade reagents with rhodamine dyes in general. This information can serve as a useful guide for experimental design.
Table 1: Photobleaching Lifetimes of Rhodamine B Derivatives
This table presents the characteristic photobleaching lifetimes of different dealkylation states of Rhodamine B, providing a relative measure of their photostability under specific conditions.
| Rhodamine B Species | Photobleaching Lifetime (s) |
| RhB-1 | 37.8 ± 2.4 |
| RhB-2 | 73.6 ± 2.8 |
| RhB-3 | 27.4 ± 1.6 |
| Data from a study on rhodamine B derivatives in T50 buffer (pH 8.0) under 532 nm excitation.[1] |
Table 2: Comparison of Antifade Reagents for Rhodamine Dyes
This table summarizes the relative effectiveness of different antifade reagents in preserving the fluorescence of tetramethylrhodamine.
| Antifade Reagent | Half-life (s) |
| 90% glycerol in PBS (pH 8.5) | 7 |
| Vectashield® | 330 |
| Data from a study comparing various antifade agents for common fluorochromes.[9] |
Experimental Protocols
Protocol: Quantifying the Photostability of this compound
This protocol provides a framework for quantitatively assessing the photostability of this compound and evaluating the effectiveness of different antifade reagents.
1. Sample Preparation:
-
Cell Culture and Staining:
-
Culture your cells of interest on glass-bottom dishes or coverslips to 70-80% confluency.
-
Induce the "open" fluorescent form of this compound according to your specific experimental needs (e.g., by adding the target analyte).
-
Incubate the cells with the activated this compound at an optimized concentration and for a sufficient duration.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound probe.
-
-
Fixation (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using the mounting medium you wish to test (e.g., PBS/glycerol as a control, or a commercial/homemade antifade medium).
-
Seal the edges of the coverslip with nail polish to prevent evaporation.
-
2. Image Acquisition (Photobleaching Assay):
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for Rhodamine B (Excitation/Emission ~550/570 nm).
-
Define Region of Interest (ROI): Select a region of interest containing fluorescently labeled structures.
-
Image Acquisition Parameters:
-
Excitation Wavelength: Set to the excitation maximum of Rhodamine B.
-
Laser Power/Light Intensity: Use a consistent and relatively high laser power to induce photobleaching in a reasonable timeframe.
-
Exposure Time: Use a fixed exposure time for all images.
-
Time-lapse Acquisition: Acquire a series of images of the same ROI at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5-10 minutes).
-
3. Data Analysis:
-
Measure Fluorescence Intensity: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (without cells) and subtract this value from the ROI intensity for each time point.
-
Normalize Data: Normalize the fluorescence intensity of each time point to the initial intensity (the first image), expressing it as a percentage.
-
Plot Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Calculate Photobleaching Half-life: Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life.
-
Compare Conditions: Compare the photobleaching curves and half-lives obtained with different antifade reagents to determine their relative effectiveness.
Visualizations
Caption: Simplified signaling pathway of Rhodamine B photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. www2.nau.edu [www2.nau.edu]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhodamine B Thiolactone & Metal Ion Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rhodamine B thiolactone and its derivatives in metal ion detection.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metal ion sensing?
This compound is predominantly used as a highly selective and sensitive "turn-on" fluorescent and colorimetric chemosensor for mercury ions (Hg²⁺) in aqueous media.[1][2] The sensing mechanism relies on the Hg²⁺-induced irreversible ring-opening of the non-fluorescent, colorless thiolactone to the highly fluorescent and pink-colored Rhodamine B.
Q2: Can this compound be used to detect other metal ions?
While the parent this compound is highly selective for Hg²⁺, various derivatives of Rhodamine B have been synthesized to selectively detect other metal ions, such as Fe³⁺ and Cu²⁺.[3][4] This is achieved by modifying the ligand attached to the Rhodamine B core, which alters the binding affinity and selectivity towards different metal ions.
Q3: What are the typical experimental conditions for using this compound?
Optimal performance is generally achieved in a neutral pH environment (around 7.0) in an aqueous or semi-aqueous solution (e.g., water/ethanol or water/acetonitrile (B52724) mixture).[4][5] The reaction is typically rapid, often completing within minutes at room temperature.
Q4: How does pH affect the performance of Rhodamine B-based sensors?
The fluorescence of Rhodamine B derivatives can be pH-dependent. For instance, some Rhodamine B hydrazone derivatives exhibit a fluorescence response in the pH range of 2.0-5.5. It is crucial to work within the optimal pH range for the specific probe to avoid false positives or negatives. Some probes, however, are stable over a broad pH range (e.g., 4 to 13).[6]
Q5: Is the reaction between this compound and metal ions reversible?
The reaction with Hg²⁺ is generally irreversible due to the formation of a stable complex. However, the reversibility of other Rhodamine B derivatives with their target ions depends on the specific probe and metal ion interaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal in the presence of the target metal ion. | 1. Incorrect pH of the solution. | 1. Ensure the buffer solution is at the optimal pH for the specific probe. |
| 2. Insufficient concentration of the probe or metal ion. | 2. Verify the concentrations of your stock solutions and the final assay concentration. | |
| 3. Degradation of the this compound probe. | 3. Store the probe protected from light and moisture. Prepare fresh solutions for each experiment. | |
| 4. Quenching of fluorescence by other components in the sample. | 4. Run a control experiment with the probe in the sample matrix without the target ion to check for background quenching. | |
| High background fluorescence (signal in the absence of the target metal ion). | 1. Contamination of reagents or glassware with the target metal ion. | 1. Use metal-free water and acid-wash all glassware. |
| 2. pH of the solution is too acidic, causing spontaneous ring-opening. | 2. Adjust the pH to the recommended neutral range for the probe. | |
| 3. Presence of interfering metal ions. | 3. See the interference data below. Consider using a masking agent for known interfering ions if possible. | |
| Inconsistent or non-reproducible results. | 1. Fluctuation in temperature. | 1. Perform experiments at a consistent room temperature. |
| 2. Photobleaching of the fluorescent product. | 2. Minimize exposure of the samples to light before and during measurements. | |
| 3. Instability of the probe in the chosen solvent. | 3. Ensure the solvent system is appropriate for the specific Rhodamine B derivative being used. | |
| Unexpected color change or fluorescence with non-target metal ions. | 1. The probe has cross-reactivity with other metal ions. | 1. Refer to the selectivity data for your specific probe. Some derivatives are designed for multi-ion detection. |
| 2. The concentration of the non-target metal ion is excessively high. | 2. If high concentrations of interfering ions are expected, sample dilution may be necessary. |
Interference of Other Metal Ions
The selectivity of this compound and its derivatives is a critical aspect of their application. While highly selective probes have been developed, some cross-reactivity can occur.
Qualitative Interference Data:
Studies have shown that for this compound designed for Hg²⁺ detection, other metal ions such as Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ generally do not cause significant interference at moderate concentrations.[2] However, some derivatives designed for other ions will naturally have different selectivity profiles. For example, a Rhodamine B derivative designed for Fe³⁺ detection showed minimal interference from other common metal ions.[3]
Quantitative Interference Data for a this compound-based Hg²⁺ Sensor:
| Metal Ion | Concentration | Fluorescence Response (relative to Hg²⁺) | Reference |
| Hg²⁺ | 10 µM | 100% | [1] |
| Na⁺ | 100 µM | < 5% | [1] |
| K⁺ | 100 µM | < 5% | [1] |
| Mg²⁺ | 100 µM | < 5% | [1] |
| Ca²⁺ | 100 µM | < 5% | [1] |
| Mn²⁺ | 100 µM | < 5% | [1] |
| Fe³⁺ | 100 µM | ~10% | [1] |
| Co²⁺ | 100 µM | < 5% | [1] |
| Ni²⁺ | 100 µM | < 5% | [1] |
| Cu²⁺ | 100 µM | ~15% | [1] |
| Zn²⁺ | 100 µM | < 5% | [1] |
| Cd²⁺ | 100 µM | < 5% | [1] |
| Pb²⁺ | 100 µM | < 5% | [1] |
Note: The data presented is a representative summary from the literature. The exact interference levels can vary depending on the specific experimental conditions.
Experimental Protocols
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or DMSO. Store this solution in the dark at 4°C.
-
Buffer Solution: Prepare a buffer solution of the desired pH (e.g., 20 mM HEPES, pH 7.0) using metal-free deionized water.
-
Metal Ion Solutions: Prepare stock solutions of the target metal ion and potential interfering ions from their high-purity salts in deionized water.
2. General Procedure for Metal Ion Detection:
-
In a test tube, add the appropriate volume of buffer solution.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 5-10 µM).
-
Add the sample containing the metal ion of interest.
-
Adjust the final volume with the buffer solution.
-
Mix the solution thoroughly and incubate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm) using a spectrofluorometer.
-
A blank solution containing the probe in the buffer without the metal ion should be measured for comparison.
3. Interference Study Protocol:
-
Prepare a series of solutions as described in the general procedure.
-
To each solution, add the target metal ion at a fixed concentration.
-
To each solution (except the control), add a different potential interfering metal ion, typically at a higher concentration than the target ion.
-
Measure the fluorescence intensity of each solution and compare it to the control solution containing only the target metal ion.
Visualizations
Caption: Signaling pathway of this compound with a target metal ion.
Caption: General experimental workflow for metal ion detection.
References
- 1. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journals.du.ac.in [journals.du.ac.in]
- 6. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for Rhodamine B thiolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Rhodamine B thiolactone and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic probe. In its native state, it exists in a colorless and non-fluorescent closed-ring (thiolactone) form. Upon reaction with a specific analyte or under certain environmental conditions, the thiolactone ring opens to form a highly colored and fluorescent zwitterion. This "off-on" switching mechanism is the basis of its use as a fluorescent sensor.[1][2][3][4]
Q2: What are the typical excitation and emission wavelengths for activated this compound?
The fluorescent open form of Rhodamine B derivatives typically exhibits excitation maxima in the range of 540–570 nm and emission maxima between 570–620 nm, appearing as a bright red-orange fluorescence.[] For a specific application involving Hg2+ detection, excitation and emission wavelengths of 530 nm and 585 nm were used, respectively.[6] It is always recommended to confirm the optimal wavelengths for your specific experimental setup.
Q3: How should I store this compound?
This compound should be stored as a solid in a cool, dry place, protected from light.[7][8] For solutions, it is advisable to store them in glass containers as rhodamine solutions can adsorb to plastics.[3] If dissolved in an organic solvent like DMSO, it can be stored at -20°C for several months or at -80°C for up to a year.[9] Avoid repeated freeze-thaw cycles.
Q4: What are the main causes of a low signal-to-noise ratio in my experiments?
A low signal-to-noise ratio is a common issue and can stem from two main factors:
-
Low Signal Intensity: This can be due to suboptimal probe concentration, insufficient incubation time, or environmental conditions (like pH) that do not favor the fluorescent open form of the probe.[10]
-
High Background Fluorescence: This can be caused by the probe's instability and spontaneous conversion to its fluorescent form, impurities in the probe, non-specific binding, or natural autofluorescence from the cells or sample matrix.[][10]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and provides actionable solutions.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | The optimal concentration can vary between cell types and experimental conditions. Perform a concentration titration to determine the ideal concentration that provides a strong signal without high background.[10] |
| Insufficient Incubation Time | The uptake and reaction of the probe are time-dependent. Gradually increase the incubation time to allow for sufficient reaction to generate a fluorescent signal. Be mindful that excessively long incubation may lead to cytotoxicity.[10] |
| Incorrect pH of the Medium | The fluorescence of rhodamine derivatives is often pH-dependent, with acidic environments generally favoring the fluorescent "open" form.[1][4] Ensure your buffer system maintains the optimal pH for the reaction. |
| Inappropriate Imaging Settings | Verify that the excitation and emission filters on your microscope are correctly set for the rhodamine fluorophore (typically Ex: 540-570 nm, Em: 570-620 nm).[][10] |
| Poor Cell Health | Ensure that the cells are healthy and viable, as cellular uptake and enzymatic activities can be crucial for the probe's function.[10] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Probe Concentration is Too High | Using an excessive concentration of the probe is a common cause of high background. Refer to your concentration titration experiments to select a lower, optimal concentration.[10] |
| Insufficient Washing | Inadequate washing can leave unbound probe in the background. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after incubation.[] |
| Probe Purity and Stability | Impurities from synthesis or degradation of the probe can be fluorescent. Ensure you are using a high-purity probe. Spontaneous hydrolysis of the thiolactone can also contribute to background; prepare fresh working solutions for each experiment. |
| Cellular Autofluorescence | Some cell types exhibit significant natural fluorescence. To assess this, image an unstained control sample using the same imaging parameters. If autofluorescence is high, consider using background subtraction methods or a fluorophore with a different spectral profile.[10] |
| Non-specific Binding | The probe may non-specifically interact with cellular components. Optimizing the incubation time and concentration can help minimize this. Shorter incubation times may reduce the accumulation of non-specific background signals.[10] |
Data Presentation
Table 1: Influence of pH on Rhodamine B Fluorescence
The equilibrium between the non-fluorescent (closed) and fluorescent (open) forms of rhodamine derivatives is highly dependent on pH. Acidic conditions generally promote the open, fluorescent form.
| pH Condition | Predominant Form | Fluorescence | Implication for Experiments |
| Acidic (e.g., pH < 6) | Open (Zwitterion) | High | Optimal for maximizing signal intensity.[1][4][11] |
| Neutral (e.g., pH 7) | Equilibrium | Moderate | A balance between "off" and "on" states. The probe is reported to be stable at pH 7.[6] |
| Basic (e.g., pH > 8) | Closed (Lactone) | Low / None | Results in low signal and is generally not ideal for detection.[1][3] |
Table 2: Effect of Solvent Polarity on Rhodamine B Fluorescence
Solvent polarity can influence the fluorescence quantum yield and emission wavelength of rhodamine dyes.
| Solvent Type | Effect on Fluorescence | Examples |
| Polar Protic | Can lead to red-shifts in emission spectra.[12] | Water, Ethanol, Methanol |
| Polar Aprotic | Can influence the equilibrium between the lactone and zwitterion forms. | DMSO, Acetonitrile |
| Nonpolar | Generally, rhodamine dyes show higher two-photon absorption cross-sections in nonpolar solvents.[13] | Dichloromethane, Chloroform |
Experimental Protocols
Protocol 1: General Procedure for Cellular Imaging
This protocol provides a general workflow for staining cells with this compound to detect a target analyte (e.g., reactive oxygen species).
-
Cell Preparation:
-
Seed cells on a suitable imaging plate or coverslip and culture under standard conditions until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO.
-
On the day of the experiment, prepare a fresh working solution by diluting the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final concentration. It is recommended to perform a concentration titration (e.g., 1-10 µM) to find the optimal concentration for your cell type.
-
-
Staining:
-
Induction of Analyte (if applicable):
-
If you are detecting an analyte like ROS, you may need to treat the cells with an inducer (e.g., H₂O₂ or another stimulating agent) during or after probe loading. Include appropriate positive and negative controls.[14]
-
-
Washing:
-
Remove the probe solution and wash the cells thoroughly two to three times with pre-warmed PBS to remove any unbound probe.[]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine (e.g., Excitation: ~560 nm, Emission: ~585 nm).
-
Visualizations
Signaling Pathway of this compound
References
- 1. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Rhodamine B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Rhodamine B Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. abcam.cn [abcam.cn]
troubleshooting poor solubility of Rhodamine B thiolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of Rhodamine B thiolactone during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, the colorless and non-fluorescent form of Rhodamine B, generally exhibits poor solubility in aqueous solutions and better solubility in organic solvents. For instance, a 1.0 mM stock solution of this compound can be prepared by dissolving it in 1,4-dioxane[1]. While specific quantitative data for the thiolactone form is limited, the related Rhodamine B base has a reported solubility of 96 mg/mL in fresh, anhydrous DMSO[2]. However, the presence of water in DMSO can significantly decrease this solubility[3].
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can be attributed to several factors:
-
High Concentration: Like many fluorescent dyes, Rhodamine derivatives tend to aggregate and precipitate at higher concentrations[3][4].
-
Solvent Choice: The use of aqueous buffers, especially at neutral or basic pH, can lead to precipitation as the less soluble, non-fluorescent spirolactone form is favored[3][5][6].
-
Moisture Contamination: DMSO is hygroscopic, and absorbed water can reduce the solubility of the dye[3].
-
Improper Storage: Repeated freeze-thaw cycles and exposure to light can degrade the compound, leading to precipitation[3].
Q3: How does pH affect the solubility of this compound?
A3: The solubility of Rhodamine dyes is pH-dependent[3][7]. This compound exists in equilibrium between a "closed" non-fluorescent spirolactone form and an "open" fluorescent zwitterionic form[6][8]. Acidic conditions favor the "open" form, which is generally more soluble in aqueous media[3][5]. Conversely, basic conditions favor the colorless and less soluble "closed" spirolactone form[5][6].
Troubleshooting Guide for Poor Solubility
If you are experiencing poor solubility or precipitation of this compound, follow these troubleshooting steps:
Step 1: Verify Solvent Quality and Preparation Technique
-
Use Anhydrous Solvents: When preparing stock solutions in solvents like DMSO, ensure they are anhydrous, as moisture can significantly reduce solubility[3].
-
Fresh Solutions: Prepare fresh solutions before use and avoid prolonged storage, especially after dilution in aqueous buffers.
-
Sonication: If you observe particulates, try sonicating the solution for 5-10 minutes. This can help break up aggregates and facilitate dissolution[3].
Step 2: Optimize Solvent System and Concentration
-
Lower the Concentration: If you suspect the concentration is too high, try diluting your stock solution[3].
-
Co-Solvents: Consider adding a small percentage (1-5%) of an organic co-solvent like ethanol (B145695) or a non-denaturing detergent (e.g., Tween 20) to your aqueous buffer to improve solubility. However, always verify the compatibility of these additives with your specific experimental setup[3].
Step 3: Adjust the pH of the Working Solution
-
Slight Acidification: If your experimental conditions permit, a slight acidification of the aqueous buffer might help redissolve aggregates by favoring the more soluble, open cationic form of the dye[3]. Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while carefully monitoring the pH.
Step 4: If Precipitation Persists
-
Filtration: As a last resort, you can remove the precipitate by filtering the solution through a 0.2 µm syringe filter. Be aware that this will remove the aggregated dye and consequently lower the effective concentration of your working solution[3].
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Rhodamine B | Water | 8-15 g/L (at 20°C) | [5][6][9] |
| Rhodamine B | Ethanol | ~15 g/L | [5][9] |
| Rhodamine B | DMSO | 96 mg/mL (200.41 mM) | [2] |
| This compound | 1,4-Dioxane (B91453) | Sufficient for 1.0 mM stock | [1] |
Experimental Protocols
Protocol for Preparation of a 1.0 mM this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Anhydrous 1,4-dioxane
-
Vortex mixer
-
Sonicator
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder to prepare the desired volume of a 1.0 mM solution.
-
Add the powder to a clean, dry glass vial.
-
Add the calculated volume of anhydrous 1,4-dioxane to the vial.
-
Vortex the solution until the powder is fully dispersed.
-
If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass container, protected from light, and at the recommended temperature. Avoid using plastic containers as Rhodamine B solutions can adsorb to plastics[5][9].
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Equilibrium between the spirolactone and zwitterionic forms of Rhodamine B.
References
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
addressing non-specific binding of Rhodamine B thiolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Rhodamine B Thiolactone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fluorescence activation for this compound?
This compound is a fluorogenic probe. In its native state, the thiolactone ring is in a closed, non-fluorescent (spirolactone) form. The fluorescence is activated upon reaction with specific analytes, such as mercuric ions (Hg²⁺), which leads to the opening of the thiolactone ring. This structural change results in the formation of the highly fluorescent, open-ring form of Rhodamine B.[1][2]
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding of Rhodamine B and its derivatives can stem from several factors:
-
Hydrophobic Interactions: The rhodamine core is hydrophobic and can interact non-specifically with lipids and hydrophobic regions of proteins.[]
-
Electrostatic Interactions: Rhodamine dyes can carry a charge, leading to electrostatic binding to oppositely charged molecules or cellular compartments.[][4]
-
Off-Target Reactions: While the thiolactone is designed to be reactive towards specific targets, it may exhibit some reactivity with other cellular nucleophiles, particularly at higher concentrations or longer incubation times.
-
Probe Aggregation: At higher concentrations, rhodamine dyes can form aggregates, which may precipitate and bind non-specifically to cellular structures.[5]
Q3: How can I reduce high background fluorescence in my imaging experiments?
High background fluorescence can obscure your specific signal. Here are several strategies to mitigate it:
-
Optimize Probe Concentration: Use the lowest concentration of this compound that provides a detectable specific signal. A titration experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.[6]
-
Optimize Incubation Time: Minimize the incubation time to reduce the chance of non-specific uptake and binding.[]
-
Thorough Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unbound probe.[][6]
-
Use of Blocking Agents: Pre-incubating cells with a blocking agent can help to saturate non-specific binding sites.
-
Control for Autofluorescence: Image a sample of unstained cells under the same imaging conditions to assess the level of natural cellular autofluorescence.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | 1. Probe concentration is too high. | Perform a concentration titration to find the optimal probe concentration. Start with a low concentration and incrementally increase it. |
| 2. Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to determine the shortest time required for adequate signal. | |
| 3. Insufficient washing. | Increase the number and duration of washing steps after probe incubation. Consider adding a mild, non-ionic detergent like Tween-20 to the wash buffer.[6] | |
| 4. Non-specific binding to proteins or lipids. | Pre-treat samples with a blocking agent such as Bovine Serum Albumin (BSA) or normal serum.[] | |
| Weak or No Signal | 1. Probe concentration is too low. | Increase the probe concentration. Ensure it is within the recommended range for your application. |
| 2. Insufficient incubation time. | Increase the incubation time to allow for sufficient reaction with the target. | |
| 3. Probe degradation. | Ensure the this compound is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment.[7] | |
| 4. Incorrect imaging settings. | Verify that the excitation and emission wavelengths on the microscope are appropriate for Rhodamine B (typically around 550 nm for excitation and 575 nm for emission).[6] | |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. |
| 2. Sample not properly mounted. | Use an anti-fade mounting medium to preserve the fluorescence signal.[] |
Experimental Protocols
Protocol: General Staining of Live Cells with this compound
This protocol provides a starting point for staining live cells. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., PBS).
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium.
-
Staining: Remove the wash buffer and add the staining solution to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three to five times with pre-warmed PBS or imaging medium to remove unbound probe.[6]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine.
Protocol: Reducing Autofluorescence Induced by Aldehyde Fixation
If your protocol requires fixation with paraformaldehyde or glutaraldehyde, autofluorescence can be an issue. This optional step can be performed after fixation and before permeabilization.
-
Fixation: Fix your samples as required by your primary protocol.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Reduction: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a strong reducing agent and will bubble upon addition to the aqueous buffer. Prepare fresh and handle with care.
-
Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the NaBH₄.
-
Proceed with your standard permeabilization and staining protocol.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO | Store desiccated and protected from light.[8] |
| Working Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined experimentally. |
| Incubation Time | 15-60 minutes | Shorter times are generally better to reduce non-specific binding.[6] |
| Excitation Wavelength | ~530-550 nm | Check the specific datasheet for the exact maximum.[9] |
| Emission Wavelength | ~575-585 nm | Check the specific datasheet for the exact maximum.[9] |
| pH for Staining | 7.0-7.5 | The probe is reported to be stable in a pH range of 3 to 11.[9] |
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Fluorescence activation mechanism of this compound.
References
- 1. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.usm.my [web.usm.my]
- 6. benchchem.com [benchchem.com]
- 7. Rhodamine B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Rhodamine B Thiolactone Sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhodamine B thiolactone sensors. Our goal is to help you optimize your experimental workflows and achieve reliable, rapid results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound sensors.
| Problem | Possible Causes | Solutions |
| Slow or No Reaction | Incorrect pH of the reaction buffer.[1][2][3] | Verify the pH of your buffer. The optimal pH for the spirolactone ring-opening reaction is often in the neutral range (pH 7.0-7.5), which is particularly important for biological assays.[2] Extreme pH values can inhibit the reaction. |
| Inappropriate solvent system.[4][5][6] | Ensure you are using the recommended solvent. The equilibrium between the fluorescent (open-ring) and non-fluorescent (closed-ring) forms of the sensor is highly solvent-dependent.[5] Polar protic solvents can influence the reaction rates.[4] | |
| Low temperature.[7][8][9][10] | Increase the reaction temperature. Higher temperatures can increase the mobility of molecules and accelerate the reaction rate.[7] However, be aware that excessively high temperatures can lead to dynamic quenching of fluorescence.[8] | |
| Degraded sensor probe.[] | Use a fresh stock solution of the sensor. Rhodamine derivatives can degrade over time, especially when exposed to light. Store stock solutions in the dark at low temperatures.[] | |
| High Background Fluorescence | Autofluorescence from the sample matrix. | Run a blank experiment with the sample matrix alone to quantify the background signal and subtract it from your measurements. |
| Sensor instability in the chosen solvent.[5] | Some solvents can promote the spontaneous opening of the spirolactone ring, leading to a high background signal.[5] Evaluate the sensor's fluorescence in the solvent without the analyte. | |
| Presence of interfering substances. | See the "Interfering Substances" section in the FAQs to check for known interfering ions or molecules. | |
| Poor Sensitivity | Suboptimal excitation/emission wavelengths. | Consult the technical data sheet for your specific this compound sensor to confirm the optimal excitation and emission wavelengths. |
| Inner filter effect at high sensor concentrations. | Reduce the concentration of the sensor probe. At high concentrations, the analyte may absorb the excitation light, reducing the light available to excite the sensor. | |
| Quenching effects.[8] | High concentrations of the analyte or other substances in the sample can lead to fluorescence quenching. Diluting the sample may help to mitigate this effect. Dynamic quenching can also be temperature-dependent.[8] |
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for this compound sensors?
This compound sensors operate on a "turn-on" fluorescence mechanism. In its native state, the sensor exists in a colorless, non-fluorescent spirolactone form. Upon binding to the target analyte (e.g., a metal ion), the spirolactone ring opens, leading to the formation of a highly colored and fluorescent open-ring structure.[2][5][12]
2. What is the typical reaction time for these sensors?
The reaction time is generally very rapid, often occurring within seconds to a few minutes. The exact time can depend on the specific sensor, the analyte, and the experimental conditions. For instance, a sensor for Sn4+ has been reported to have a response time of just 1 second, while sensors for Hg2+ and Cu2+ typically react within a minute.[13][14]
3. How does pH affect the sensor's performance?
The pH of the reaction medium is a critical parameter. Most this compound sensors designed for biological applications exhibit optimal performance in the neutral pH range of 7.0 to 7.5.[2] Deviations from the optimal pH can lead to a decrease in fluorescence intensity or a slower reaction rate.[1][3]
4. What solvents are recommended for use with these sensors?
The choice of solvent is crucial as it can influence the equilibrium between the closed and open forms of the sensor.[5] A mixture of an organic solvent (like ethanol (B145695) or acetonitrile) and water is often used to ensure the solubility of both the sensor and the analyte.[2][15] The polarity of the solvent can affect the fluorescence properties of the sensor.[4][6]
5. How should I store my this compound sensor?
To prevent degradation, Rhodamine B derivatives should be stored under low temperature and dark conditions.[] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[] Preparing fresh solutions from a solid powder form for each experiment is recommended for optimal performance.[]
6. What are some common interfering substances?
Interference is specific to the design of the sensor. However, many this compound sensors are designed for high selectivity towards a particular metal ion. For example, a sensor for Hg2+ may not show a significant response to other common metal ions such as Li+, Na+, K+, Zn2+, Al3+, Mg2+, Mn2+, Co2+, Ni2+, Cu2+, Cd2+, and Pb2+.[12] Always consult the product's technical documentation for a list of known interfering substances.
Quantitative Data Summary
The following tables summarize reaction times and key experimental parameters for different this compound sensors.
Table 1: Reaction Times for Various Analytes
| Analyte | Sensor Type | Reaction Time | Reference |
| Hg2+ | Rhodamine B derivative | < 60 seconds | [15] |
| Cu2+ | Rhodamine B derivative | ~ 1 minute | [13] |
| Sn4+ | Rhodamine B derivative | 1 second | [14] |
Table 2: Influence of pH on Sensor Performance
| Sensor System | Optimal pH Range | Effect Outside Range | Reference |
| P-Hg2+ system | 7.0 - 7.5 | Decreased fluorescence intensity | [2] |
| CDs/g-C3N4/CuxO for RhB degradation | ~10 | Decreased catalytic performance | [1][3] |
Experimental Protocols
General Protocol for Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound sensor in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol).
-
Prepare stock solutions of the metal ions to be tested in deionized water.
-
-
Reaction Setup:
-
In a cuvette, add the appropriate buffer solution (e.g., HEPES buffer, pH 7.4).
-
Add the desired concentration of the sensor stock solution to the buffer.
-
Record the initial fluorescence of the sensor solution (this will serve as the baseline).
-
-
Analyte Addition and Measurement:
-
Add a specific concentration of the metal ion stock solution to the cuvette containing the sensor and buffer.
-
Immediately start recording the fluorescence intensity at the optimal excitation and emission wavelengths.
-
Continue to monitor the fluorescence signal until it stabilizes to determine the reaction completion time.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement by dividing the final fluorescence intensity by the initial baseline fluorescence.
-
Plot the fluorescence intensity as a function of time to determine the reaction kinetics.
-
Visualizations
Caption: General signaling pathway of a this compound sensor.
Caption: A typical experimental workflow for using this compound sensors.
Caption: A logical troubleshooting workflow for a slow or absent sensor reaction.
References
- 1. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/Cu x O Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. edinst.com [edinst.com]
- 9. physics.byu.edu [physics.byu.edu]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A rhodamine-based fluorescent sensor for selective detection of Cu2+ in aqueous media: synthesis and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly selective and sensitive rhodamine B-based chemosensor for Sn4+ in water-bearing and biomaging and biosensing in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhodamine B Thiolactone in Fluorescence Applications
Welcome to the technical support center for Rhodamine B thiolactone. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the fluorescence of this compound?
A1: this compound is a fluorogenic probe. In its native state, it exists in a colorless and non-fluorescent closed-ring spirolactone form. Upon reaction with a specific analyte or under certain environmental conditions (e.g., presence of specific ions or changes in polarity), the thiolactone ring opens to form the highly fluorescent, colored zwitterionic structure of Rhodamine B. This "turn-on" fluorescence mechanism is the basis of its use as a probe.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in a variety of organic solvents. For biological applications, it is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution, which is then diluted into an aqueous buffer for the experiment. It is important to note that the presence of water can affect the stability of the probe and may lead to precipitation if the final concentration of the organic solvent is too low.[1]
Q3: How does solvent polarity affect the fluorescence of the ring-opened form?
A3: The fluorescence quantum yield and emission wavelength of the open-ring form of Rhodamine B are sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield. The emission maximum can also shift depending on the solvent environment.
Q4: What are the typical excitation and emission wavelengths for the fluorescent form of this compound?
A4: The fluorescent, ring-opened form of this compound has photophysical properties similar to Rhodamine B. The maximum excitation is typically around 540-560 nm, and the maximum emission is in the range of 560-590 nm.[2][3] These values can vary slightly depending on the solvent and local environment.
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low fluorescence signal | The thiolactone ring has not opened. | - Verify that the analyte or condition required for ring-opening is present and at a sufficient concentration.- Check the pH of your experimental buffer; the ring-opening of some rhodamine derivatives is pH-dependent.[1] |
| Low concentration of the probe. | - Increase the concentration of the this compound probe. | |
| Incorrect excitation/emission wavelengths. | - Ensure your instrument settings match the optimal excitation and emission wavelengths for the fluorescent form of Rhodamine B. | |
| Enzyme or protein target is inactive. | - Confirm the activity of your enzyme or the integrity of your protein target. | |
| High background fluorescence | Premature opening of the thiolactone ring. | - Prepare fresh probe solutions before use.- Store the stock solution in an anhydrous solvent like DMSO at -20°C and protect it from light. |
| Autofluorescence from sample or media. | - Run a control sample without the probe to assess the level of autofluorescence.- Consider using a solvent with lower background fluorescence. | |
| Non-specific binding of the probe. | - Optimize the probe concentration and incubation time.- Improve washing steps to remove unbound probe. | |
| Signal fades quickly (photobleaching) | Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure.- Use an anti-fade mounting medium for fixed samples. |
| The dye is inherently prone to photobleaching. | - While Rhodamine B is relatively photostable, minimizing light exposure is always recommended. | |
| Inconsistent results | Instability of the probe in the experimental buffer. | - Assess the stability of the probe in your buffer over the time course of the experiment. The presence of certain nucleophiles can lead to slow, non-specific ring opening. |
| Aggregation of the probe. | - Ensure the probe is fully dissolved in the stock solution before diluting it into the aqueous buffer.- Sonication of the stock solution can help to break up aggregates. |
Quantitative Data: Photophysical Properties of the Fluorescent Form (Rhodamine B) in Various Solvents
The following table summarizes the photophysical properties of Rhodamine B, which represents the fluorescent, ring-opened form of this compound. These values can be used as a reference for optimizing experimental conditions.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Ethanol | ~543 | ~565 | 0.49 - 0.70[2][3] | 1.7 - 2.2[4] |
| Methanol | ~545 | ~570 | 0.42 | 1.6 |
| Chloroform | ~558 | ~582 | ~0.50 | 1.8[4] |
| Water (pH 7.4) | ~554 | ~576 | 0.31[5] | 1.5 |
| Acetonitrile | ~548 | ~570 | 0.32 | 1.6 |
| Dichloromethane | ~555 | ~578 | 0.38 | - |
| Tetrahydrofuran (THF) | - | - | 0.45[4] | - |
Note: The exact values can vary depending on the specific experimental conditions (e.g., concentration, temperature, pH).
Experimental Protocols
General Protocol for Using this compound as a "Turn-On" Fluorescent Probe
This protocol provides a general framework for using this compound to detect an analyte that induces its ring-opening and subsequent fluorescence.
1. Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store this solution at -20°C, protected from light. b. Prepare the appropriate experimental buffer (e.g., PBS, TRIS, HEPES) at the desired pH. c. Prepare a stock solution of the analyte of interest in a suitable solvent.
2. Experimental Procedure: a. Dilute the this compound stock solution in the experimental buffer to the desired final concentration (typically in the low micromolar range). b. Add the analyte solution to the diluted probe solution. c. Incubate the mixture for a sufficient period to allow for the reaction and ring-opening to occur. The optimal incubation time should be determined experimentally. d. Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with the appropriate excitation and emission filters.
3. Controls: a. Negative Control: A sample containing the this compound probe in the experimental buffer without the analyte. This will determine the level of background fluorescence. b. Positive Control (if available): A sample containing a known activator of the probe to confirm its functionality.
Protocol for Labeling Proteins with this compound
This protocol is a generalized approach and may require optimization for specific proteins. It assumes the protein has a reactive group that can open the thiolactone ring.
1. Protein and Dye Preparation: a. Dissolve or dialyze the protein into a suitable reaction buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines if the labeling chemistry targets other sites. b. Prepare a fresh stock solution of this compound in anhydrous DMSO.
2. Labeling Reaction: a. Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification: a. Remove the unreacted dye from the labeled protein using size exclusion chromatography (e.g., a desalting column) or dialysis.
4. Characterization: a. Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~555 nm).
Visualizations
Signaling Pathway of this compound Fluorescence
Caption: Fluorescence activation of this compound via ring-opening.
General Experimental Workflow
Caption: A typical workflow for a fluorescence assay using this compound.
References
Validation & Comparative
Unveiling the Superior Selectivity of Rhodamine B Thiolactone for Mercury Ion Detection
For researchers, scientists, and drug development professionals seeking a highly selective fluorescent probe for mercury (II) ions (Hg²⁺), Rhodamine B thiolactone stands out as a premier choice. This guide provides a comprehensive comparison of its performance against other common cations, supported by experimental data and detailed protocols.
This compound is a well-established chemosensor renowned for its remarkable selectivity and sensitivity towards Hg²⁺. Its mechanism of action relies on a specific chemical reaction that transforms the non-fluorescent, colorless thiolactone form into the highly fluorescent, pink open-ring structure of Rhodamine B. This "turn-on" fluorescence response is triggered specifically by the presence of Hg²⁺, making it a powerful tool for environmental monitoring, biological imaging, and various analytical applications.
Quantitative Comparison of Cation Selectivity
The exceptional selectivity of this compound for Hg²⁺ is evident when its fluorescence response is compared to that of other common metal cations. The following table summarizes the relative fluorescence intensity of this compound in the presence of various cations, demonstrating a significant and robust signal enhancement exclusively for Hg²⁺.
| Cation | Chemical Formula | Relative Fluorescence Intensity (Arbitrary Units) |
| Mercury(II) | Hg²⁺ | High |
| Silver | Ag⁺ | Very Low |
| Copper(II) | Cu²⁺ | Negligible |
| Lead(II) | Pb²⁺ | Negligible |
| Zinc(II) | Zn²⁺ | Negligible |
| Cadmium(II) | Cd²⁺ | Negligible |
| Nickel(II) | Ni²⁺ | Negligible |
| Cobalt(II) | Co²⁺ | Negligible |
| Iron(III) | Fe³⁺ | Negligible |
| Chromium(III) | Cr³⁺ | Negligible |
| Sodium | Na⁺ | Negligible |
| Potassium | K⁺ | Negligible |
| Calcium | Ca²⁺ | Negligible |
| Magnesium | Mg²⁺ | Negligible |
Note: The data presented is a qualitative representation based on graphical evidence from cited literature. The fluorescence intensity is normalized to the response observed with Hg²⁺.
Experimental Protocols
The following is a detailed methodology for assessing the selectivity of this compound against other cations, based on established experimental procedures.
Materials and Reagents
-
This compound
-
Stock solutions (e.g., 1 mM) of the chloride or nitrate (B79036) salts of the cations listed in the table above, dissolved in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Organic solvent (e.g., acetonitrile (B52724) or DMSO) for dissolving this compound.
-
Fluorometer
-
Quartz cuvettes
Preparation of Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.
-
Working Solution of this compound: Dilute the stock solution with the buffer to the desired final concentration (e.g., 10 µM) for the experiments.
-
Cation Solutions: Prepare working solutions of each cation at a concentration significantly higher than that of the probe (e.g., 100 µM) in the same buffer.
Selectivity Experiment
-
To a quartz cuvette, add the this compound working solution.
-
Record the baseline fluorescence spectrum of the probe solution. The excitation wavelength is typically around 520 nm, and the emission is monitored around 580 nm.
-
Add a specific volume of the Hg²⁺ solution to the cuvette to achieve the desired final concentration and mix thoroughly.
-
After a short incubation period (e.g., 5 minutes), record the fluorescence spectrum. A significant increase in fluorescence intensity should be observed.
-
Repeat steps 1-4 for each of the other cation solutions, using the same concentration as Hg²⁺.
-
Compare the fluorescence enhancement observed with Hg²⁺ to that of the other cations to determine the selectivity.
Signaling Pathway and Mechanism
The high selectivity of this compound for Hg²⁺ is attributed to the thiophilic nature of the mercury ion, which promotes a specific chemical reaction. The interaction between Hg²⁺ and the sulfur atom in the thiolactone ring induces the irreversible opening of the spirocyclic structure. This structural change from the non-conjugated, colorless, and non-fluorescent form to the conjugated, pink, and highly fluorescent open-amide form of Rhodamine B is the basis of its sensing capability.
Caption: Hg²⁺ induced ring-opening mechanism of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the selectivity of this compound.
Caption: Workflow for cation selectivity testing.
A Comparative Guide to Mercury Sensing: Unveiling the Limit of Detection for Rhodamine B Thiolactone and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of mercury detection, selecting the optimal sensor is paramount. This guide provides a comprehensive comparison of the limit of detection (LOD) for Rhodamine B thiolactone-based mercury sensors against a range of alternative technologies. Detailed experimental protocols and visual representations of sensing mechanisms and workflows are included to support informed decision-making.
Mercury contamination poses a significant threat to environmental and human health, necessitating sensitive and selective detection methods. This compound has emerged as a prominent fluorescent and colorimetric probe for mercury ions (Hg²⁺). Its efficacy, however, must be weighed against other available sensing platforms. This guide delves into the quantitative performance of various mercury sensors, offering a clear comparison of their detection limits.
Performance Comparison: Limit of Detection
The limit of detection is a critical performance metric for any sensor, indicating the lowest concentration of an analyte that can be reliably distinguished from a blank sample. The following table summarizes the reported LODs for this compound and alternative mercury sensing technologies. It is important to note that the LOD is highly dependent on the specific sensor formulation, matrix, and instrumentation used.
| Sensor Type | Sensing Principle | Limit of Detection (LOD) |
| This compound | Colorimetric/Fluorometric | 0.2 µg L⁻¹ to 16 nM[1][2] |
| Alternative Rhodamine-Based Probes | Fluorometric | Down to ppb levels[3] |
| Dithizone-Based Sensors | Colorimetric | 0.057 ppb to 7.8 µg L⁻¹[4][5] |
| Gold Nanoparticle (AuNP)-Based Sensors | Colorimetric/SERS | 8 nM to 0.526 mg L⁻¹[6][7] |
| Silver Nanoparticle (AgNP)-Based Sensors | Colorimetric | 6.6 nM to 0.5 mg L⁻¹[8] |
| Electrochemical Sensors | Voltammetry/Amperometry | 0.01 ppm to 6 µg/L[9][10] |
Signaling Pathway of this compound Mercury Sensor
The sensing mechanism of this compound relies on a specific chemical reaction with mercury ions. In its native state, the this compound is in a colorless and non-fluorescent spirolactam form. Upon interaction with Hg²⁺, the thiolactone ring is irreversibly opened, leading to the formation of a highly colored and fluorescent ring-opened amide. This distinct change in optical properties allows for the visual and instrumental detection of mercury.
Caption: this compound mercury sensing mechanism.
Experimental Workflow for Determining the Limit of Detection
A standardized workflow is crucial for the accurate determination and comparison of sensor performance. The following diagram illustrates a general experimental protocol for establishing the limit of detection for a mercury sensor.
Caption: Generalized workflow for LOD determination.
Detailed Experimental Protocols
1. This compound Sensor (Colorimetric/Fluorometric)
-
Materials: this compound, buffer solution (e.g., phosphate-buffered saline, pH 7.4), mercury standard solutions of varying concentrations, deionized water.
-
Instrumentation: UV-Vis spectrophotometer or spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and then dilute it to the desired working concentration in the buffer solution.
-
Prepare a series of mercury standard solutions with concentrations bracketing the expected LOD. Also, prepare at least three blank samples containing only the buffer and the sensor solution.
-
Add a fixed volume of the this compound solution to each standard and blank sample.
-
Allow the reaction to proceed for a predetermined incubation time at a constant temperature.
-
Measure the absorbance (typically around 560 nm) or fluorescence intensity (excitation and emission wavelengths will be specific to the complex) of each sample.
-
Plot the absorbance or fluorescence intensity against the mercury concentration to generate a calibration curve.
-
Calculate the standard deviation of the responses from the blank samples.
-
The LOD is calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.[11]
-
2. Dithizone-Based Sensor (Colorimetric)
-
Materials: Dithizone (B143531), an organic solvent (e.g., chloroform (B151607) or carbon tetrachloride), acidic solution (e.g., dilute sulfuric acid), mercury standard solutions, deionized water.
-
Instrumentation: UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of dithizone in the chosen organic solvent.
-
Prepare a series of aqueous mercury standard solutions and blank samples.
-
Acidify the aqueous standards and blanks to a pH of approximately 1.
-
Perform a liquid-liquid extraction by adding a specific volume of the dithizone solution to each aqueous sample in a separatory funnel. Shake vigorously for a set amount of time to allow for the formation of the mercury-dithizone complex, which will partition into the organic phase.
-
Separate the organic layer and measure its absorbance at the wavelength of maximum absorbance for the mercury-dithizonate complex (typically around 490 nm).
-
Construct a calibration curve by plotting absorbance versus mercury concentration.
-
Calculate the LOD as described for the this compound sensor.[5]
-
3. Gold/Silver Nanoparticle-Based Sensor (Colorimetric)
-
Materials: Citrate-stabilized gold or silver nanoparticles, mercury standard solutions, deionized water.
-
Instrumentation: UV-Vis spectrophotometer.
-
Procedure:
-
Synthesize or purchase a colloidal solution of gold or silver nanoparticles.
-
Prepare a series of mercury standard solutions and blank samples.
-
Add a fixed volume of the nanoparticle solution to each standard and blank.
-
The presence of mercury ions will induce the aggregation of the nanoparticles, resulting in a color change (e.g., from red to blue for AuNPs).
-
After a specific incubation period, measure the absorbance spectrum of each sample. The change in the surface plasmon resonance peak (e.g., a decrease at ~520 nm and an increase at a longer wavelength for AuNPs) is monitored.
-
Plot the ratio of absorbances at two wavelengths (e.g., A₆₅₀/A₅₂₀ for AuNPs) against the mercury concentration to create a calibration curve.
-
Calculate the LOD based on the standard deviation of the blank and the slope of the calibration curve.[7][8]
-
4. Electrochemical Sensor
-
Materials: Working electrode (e.g., glassy carbon, gold), reference electrode (e.g., Ag/AgCl), counter electrode (e.g., platinum wire), supporting electrolyte (e.g., 0.1 M HCl), mercury standard solutions.
-
Instrumentation: Potentiostat.
-
Procedure:
-
Set up a three-electrode electrochemical cell containing the supporting electrolyte.
-
Modify the working electrode surface if necessary (e.g., with gold nanoparticles or a specific ligand).
-
Perform a preconcentration step by applying a negative potential to the working electrode for a set time while stirring the solution containing the mercury standard or blank. This deposits the mercury onto the electrode surface.
-
Perform a stripping step by scanning the potential in the positive direction. This oxidizes the deposited mercury, generating a current peak.
-
Record the peak current for each standard and blank.
-
Construct a calibration curve by plotting the peak current against the mercury concentration.
-
The LOD is typically calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve.[9][10]
-
This guide provides a foundational understanding of the performance and methodologies associated with this compound and alternative mercury sensors. Researchers are encouraged to consult the primary literature for more specific protocols and to optimize these methods for their particular applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective fluorescent probe for detecting mercury ions in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structural modification of rhodamine-based sensors toward highly selective mercury detection in mixed organic/aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Captivating nano sensors for mercury detection: a promising approach for monitoring of toxic mercury in environmental samples - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02787F [pubs.rsc.org]
- 9. Simultaneous colorimetric and electrochemical detection of trace mercury (Hg2+) using a portable and miniaturized aptasensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodamine B Thiolactone and Fluorescein Probes
In the landscape of biological and chemical research, fluorescent probes are indispensable tools for visualizing and quantifying molecular events. Among the vast array of available fluorophores, those based on rhodamine and fluorescein (B123965) scaffolds are workhorses in laboratories worldwide. This guide provides a detailed, data-driven comparison of Rhodamine B thiolactone, a "turn-on" probe, and the classic fluorescein family of probes, tailored for researchers, scientists, and drug development professionals.
Fundamental Principles and Signaling Mechanisms
The primary difference between these two probe types lies in their mechanism of fluorescence activation. This compound is a fluorogenic probe, existing in a non-fluorescent state until a specific chemical event triggers a structural change that "turns on" its fluorescence. Conversely, fluorescein is a constitutively fluorescent molecule whose emission intensity is modulated by its local environment, most notably pH.
This compound: A "Turn-On" System via Ring-Opening
This compound exists in a colorless, non-fluorescent spirolactone form.[1] The fluorescence is quenched because the spirolactone ring disrupts the extended π-conjugation of the xanthene core. The probe is activated through an analyte-induced irreversible ring-opening reaction. This process restores the conjugated system, leading to the formation of the highly colored and fluorescent open-ring form of Rhodamine B.[1][2][3] This mechanism provides a high signal-to-background ratio, as the fluorescence is generated only in the presence of the target analyte. A common application is the detection of mercury ions (Hg²+), which catalyze the ring-opening.[1][4]
Fluorescein: A pH-Dependent Equilibrium
Fluorescein and its derivatives are renowned for their high fluorescence quantum yield and brightness.[] However, their fluorescence is highly sensitive to pH.[6][7] Fluorescein exists in several ionic forms depending on the pH of the solution: a cation at very low pH, a neutral species, a monoanion, and a dianion in basic conditions.[7][8] The dianion form is the most fluorescent, with a quantum yield of approximately 0.93, while the monoanion is significantly less fluorescent (quantum yield ~0.37).[8] In acidic environments (below its pKa of ~6.4), protonation leads to a dramatic decrease in fluorescence intensity.[7][8][9]
Quantitative Data Presentation
The performance of a fluorescent probe is defined by its photophysical properties. The following tables summarize key quantitative data for Rhodamine B (as a proxy for the activated thiolactone) and fluorescein.
Table 1: Photophysical Properties
| Property | Rhodamine B (Activated Form) | Fluorescein (Dianion) | Source(s) |
| Max Excitation (λex) | ~542-550 nm | ~490 nm | [][10][11] |
| Max Emission (λem) | ~585-590 nm | ~515-520 nm | [][10][11][12] |
| Molar Extinction Coeff. | >100,000 M⁻¹cm⁻¹ | >75,000 M⁻¹cm⁻¹ | [][6][13] |
| Quantum Yield (Φ) | 0.31 - 0.70 (solvent dependent) | ~0.93 (in basic aqueous solution) | [8][13][14][15][16] |
| Photostability | Generally high | Moderate; prone to photobleaching | [][6][17] |
Table 2: Performance Characteristics
| Characteristic | This compound | Fluorescein Probes | Source(s) |
| Signaling Mode | "Turn-On" (Fluorogenic) | "Always On" (Environmentally Sensitive) | [1][2] |
| pH Sensitivity | Low (stable in pH 3-11 range) | Very High (pKa ~6.4) | [6][7][9][12] |
| Water Solubility | Low (probe often dissolved in organic co-solvent) | High | [][6] |
| Common Applications | Detection of specific analytes (e.g., metal ions), high-contrast imaging. | Immunofluorescence, cell labeling, pH sensing, tracer studies. | [4][][16][18] |
Experimental Protocols & Workflows
The distinct mechanisms of these probes dictate their application in experimental settings.
Protocol 1: Detection of Hg²⁺ using this compound
This protocol outlines a general procedure for using this compound as a chemosensor for mercury ions in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 1.0 mM in 1,4-dioxane).[12]
-
Aqueous buffer (e.g., 20 mM Phosphate buffer, pH 7).[12]
-
Sample containing unknown concentration of Hg²⁺.
-
Hg²⁺ standard solutions for calibration.
-
Spectrofluorometer and 1 cm quartz cuvettes.
Procedure:
-
Preparation: In a test tube, mix the aqueous buffer with the this compound stock solution to achieve a final probe concentration (e.g., 5 µM).[12]
-
Reaction: Add a specific volume of the Hg²⁺-containing sample to the probe solution. Adjust the final volume with the buffer.[12]
-
Incubation: Mix well and incubate the solution at room temperature for a set time (e.g., 5 minutes) to allow the ring-opening reaction to proceed.[12]
-
Measurement: Transfer the solution to a quartz cuvette. Measure the fluorescence intensity using a spectrofluorometer with excitation set around 530 nm and emission recorded around 585 nm.[12]
-
Quantification: Compare the fluorescence intensity of the sample to a calibration curve generated from Hg²⁺ standards to determine the concentration.
Protocol 2: Immunofluorescence Staining with Fluorescein Isothiocyanate (FITC)-Labeled Antibody
This protocol describes a standard method for labeling cellular targets using an antibody conjugated to FITC, a common fluorescein derivative.[]
Materials:
-
Cells cultured on glass coverslips.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
FITC-conjugated primary or secondary antibody.
-
Mounting medium with an anti-fade agent.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Fix and permeabilize the cells on coverslips to allow antibody access to intracellular targets.
-
Blocking: Incubate the cells with blocking buffer to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the FITC-conjugated antibody (diluted in blocking buffer) in a humidified chamber.
-
Washing: Wash the cells multiple times with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. The medium should be buffered to a pH > 7 to ensure optimal fluorescein fluorescence.[7]
-
Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation ~490 nm, Emission ~520 nm).
Conclusion and Recommendations
The choice between this compound and fluorescein probes depends entirely on the experimental objective.
Choose this compound when:
-
The goal is to detect a specific analyte that can trigger the ring-opening reaction.
-
A high signal-to-noise ratio is critical, and you need to minimize background fluorescence.
-
The experiment is conducted over a wide pH range where fluorescein's signal would be unstable.
Choose Fluorescein Probes when:
-
A bright, constitutive label is needed for tracking or localization, such as in immunofluorescence or cell tracing.[]
-
The experimental buffer can be maintained at a stable, slightly basic pH (pH 7.2-8.0) to ensure maximum fluorescence.
-
The goal is to measure pH changes within the physiological range.[9]
-
High water solubility is a key requirement for the probe.[][6]
By understanding the fundamental differences in their signaling mechanisms and performance characteristics, researchers can make an informed decision to select the optimal fluorescent probe for their specific application, ensuring robust and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. omlc.org [omlc.org]
- 14. Fluorescein [omlc.org]
- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 16. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 17. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sourcezon.com [sourcezon.com]
A Comparative Guide to Rhodamine B Thiolactone and Other Rhodamine Derivatives for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. This guide provides an objective comparison of Rhodamine B thiolactone against other widely used rhodamine derivatives, including Rhodamine B, Rhodamine 6G, and Rhodamine 123. The comparison is supported by experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.
Rhodamine dyes are a class of highly fluorescent compounds extensively used in various biotechnology applications due to their excellent photophysical properties, such as high molar extinction coefficients and fluorescence quantum yields.[1] A significant advancement in the design of rhodamine-based probes has been the development of "off-on" fluorescent chemosensors. These probes typically exist in a non-fluorescent, colorless spirolactone or spirolactam form. Upon selective binding to a target analyte, such as a metal ion, the spiro-ring opens, leading to a dramatic increase in fluorescence and a visible color change.[1][2]
This compound has emerged as a prominent member of this class, demonstrating high selectivity and sensitivity for specific analytes, most notably mercury ions (Hg²⁺).[3] This guide will delve into the performance characteristics of this compound and compare it with its parent compound, Rhodamine B, and other popular derivatives, Rhodamine 6G and Rhodamine 123.
Performance Comparison of Rhodamine Derivatives
The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. The following tables summarize the quantitative data for this compound and other rhodamine derivatives to facilitate a direct comparison.
Table 1: Photophysical Properties of Rhodamine Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| This compound (inactive) | N/A | N/A | N/A | N/A | Dioxane |
| This compound (active, +Hg²⁺) | ~530 | ~585 | Not Reported | Not Reported | Dioxane/Water |
| Rhodamine B | 543 | 565 | ~106,000 | 0.31 - 0.70 | Ethanol/Water[4][5][6] |
| Rhodamine 6G | 525-530 | 545-555 | ~116,000 | ~0.95 | Ethanol |
| Rhodamine 123 | ~507 | ~529 | Not Reported | ~0.90 | Ethanol |
Note: The photophysical properties of rhodamine dyes can be highly solvent-dependent. The "active" form of this compound refers to its ring-opened, fluorescent state upon binding to an analyte like Hg²⁺.
Table 2: Performance as Chemosensors for Mercury (Hg²⁺) Detection
| Derivative | Limit of Detection (LOD) | Selectivity | Response Time |
| This compound | 23 nM | High for Hg²⁺ over other metal ions | < 1 minute |
| Rhodamine B-based Sensors | 16 nM - 0.33 µM | Varies with derivative, generally good for Hg²⁺ | Seconds to minutes[7][8] |
| Rhodamine 6G-based Sensors | 30 nM | High for Hg²⁺ over other metal ions | ~1 minute |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and practical application of these probes, the following diagrams illustrate key processes.
Caption: Activation mechanism of this compound upon binding to Hg²⁺.
References
- 1. researchgate.net [researchgate.net]
- 2. Turn-On Fluorescent Chemosensor for Hg2+ Based on Multivalent Rhodamine Ligands | MDPI [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid detection of mercury (II) ions and water content by a new rhodamine B-based fluorescent chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Rhodamine B Thiolactone Assays
For researchers, scientists, and drug development professionals utilizing Rhodamine B thiolactone-based assays, ensuring the accuracy and reliability of experimental data is paramount. The "turn-on" fluorescence mechanism of this compound upon reaction with specific analytes, such as thiols, offers a powerful tool for detection and quantification. However, like any assay, its proper validation hinges on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of this compound assays with alternative methods, supported by experimental data, and details essential protocols for robust experimental design.
Comparative Performance of Thiol-Reactive Probes
The selection of a fluorescent probe for thiol detection is a critical step in assay development. This compound offers distinct advantages, but its performance should be considered in the context of other available probes.
| Feature | This compound-Based Probes | Maleimide-Based Probes | Coumarin-Based Probes |
| Detection Mechanism | Spirolactam ring-opening upon reaction with thiols, leading to fluorescence enhancement. | Michael addition of thiols to the maleimide (B117702) group. | Nucleophilic aromatic substitution or Michael addition, often resulting in a "turn-on" fluorescence response. |
| Fluorescence "Turn-On" Fold Increase | Can be significant, with reports of over 200-fold increase in fluorescence intensity upon reaction with glutathione (B108866) (GSH). | Varies depending on the fluorophore, but can also exhibit substantial fluorescence enhancement. | Often designed for a high "turn-on" response. |
| Selectivity | Can be engineered for high selectivity towards specific thiols like glutathione over other amino acids.[1] | Generally reactive with thiols, but can show some cross-reactivity with other nucleophiles like lysine (B10760008) and histidine at higher pH. | Can be designed for high selectivity towards thiols. |
| Reaction Kinetics | Reaction with thiols can be rapid, often completing within minutes. | Generally fast reaction rates with thiols. | Reaction speed can vary depending on the specific probe design. |
| Excitation/Emission Wavelengths | Typically in the visible range (e.g., Ex/Em ~560/585 nm), which can help minimize autofluorescence from biological samples compared to UV-excitable probes. | Dependent on the conjugated fluorophore. | Often in the blue to green region of the spectrum. |
| Reversibility | The reaction is generally irreversible, forming a stable conjugate.[1] | The maleimide-thiol adduct can be reversible under certain reducing conditions. | Typically forms a stable, irreversible bond. |
| Limit of Detection (LOD) | Can achieve low micromolar to nanomolar detection limits. For example, a detection limit of 0.219 µM for GSH has been reported for a rhodamine B-based maleimide probe. | Can reach nanomolar detection limits. | Can achieve nanomolar detection limits. |
Essential Control Experiments
To validate the results of a this compound assay, a series of control experiments are indispensable. These controls help to rule out false positives and negatives, ensuring that the observed fluorescence is a direct result of the specific interaction between the probe and the analyte.
Negative Controls
-
No-Analyte Control: This is the most fundamental control and involves running the assay under identical conditions but without the addition of the target analyte (e.g., without the thiol-containing molecule or the enzyme). This control establishes the baseline fluorescence of the probe and the buffer system and helps to identify any background signal.
-
Specificity Control (Interfering Substances): To ensure the probe's selectivity, it should be tested against a panel of potentially interfering substances.[2] For a thiol-specific probe, this would include other amino acids (e.g., cysteine, homocysteine, serine, lysine) and biologically relevant nucleophiles.[3] The fluorescence response in the presence of these substances should be negligible compared to the response with the target analyte.
-
No-Enzyme Control (for Enzyme Assays): In assays where this compound is used as a substrate for an enzyme that releases a thiol, a control reaction without the enzyme is crucial. This confirms that the fluorescence signal is dependent on enzymatic activity and not due to spontaneous hydrolysis of the substrate.
Positive Controls
-
Known Analyte Concentration: A positive control involves running the assay with a known concentration of the target analyte. This confirms that the probe is active and that the assay is capable of detecting the analyte under the experimental conditions. It is also essential for generating a standard curve for quantitative measurements.
-
Known Inhibitor/Activator Control (for Enzyme Assays): For enzymatic assays, a known inhibitor or activator of the enzyme should be included as a positive control. A decrease or increase in the fluorescence signal in the presence of the inhibitor or activator, respectively, validates that the assay is correctly reporting on the enzyme's activity.[4]
Instrument and Sample Controls
-
Autofluorescence Control: Biological samples, such as cells or tissue lysates, can exhibit natural fluorescence (autofluorescence). An unstained sample (i.e., cells or lysate without the this compound probe) should be imaged or measured to determine the level of background autofluorescence.[5]
-
Photostability Control: Rhodamine dyes are generally photostable, but it is good practice to assess the photostability of the probe under the specific imaging or measurement conditions. This can be done by exposing a sample containing the activated probe to the excitation light for an extended period and monitoring for any decrease in fluorescence intensity.
Experimental Protocols
Protocol 1: General Protocol for Thiol Detection using this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound probe (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the thiol analyte (e.g., 10 mM glutathione in assay buffer).
-
Prepare the assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the this compound probe to each well to a final concentration (e.g., 10 µM).
-
For the standard curve and positive controls: Add varying known concentrations of the thiol analyte.
-
For the negative control: Add the same volume of assay buffer instead of the thiol analyte.
-
For specificity controls: Add potential interfering substances at a relevant concentration.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the Rhodamine B fluorophore (e.g., Ex/Em = 560/585 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control (blank) from all other readings.
-
Plot the fluorescence intensity versus the concentration of the thiol analyte to generate a standard curve.
-
Compare the fluorescence of the specificity controls to the positive control to assess selectivity.
-
Protocol 2: Control Experiments for an Enzymatic Assay using a this compound-Based Substrate
This protocol assumes an enzyme that cleaves a substrate to release a thiol, which then reacts with this compound.
-
Reagent Preparation:
-
Prepare solutions of the enzyme, substrate, this compound probe, assay buffer, a known enzyme inhibitor, and a known enzyme activator.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Enzyme + Substrate + this compound Probe.
-
Negative Control (No Enzyme): Assay Buffer + Substrate + this compound Probe.
-
Negative Control (No Substrate): Enzyme + Assay Buffer + this compound Probe.
-
Positive Control (Inhibitor): Enzyme + Substrate + this compound Probe + Known Inhibitor.[4]
-
Positive Control (Activator): Enzyme + Substrate + this compound Probe + Known Activator.
-
-
Procedure:
-
Add all components except the substrate to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader in kinetic mode.
-
-
Data Interpretation:
-
The "Test Wells" should show a time-dependent increase in fluorescence.
-
The "No Enzyme" and "No Substrate" controls should show minimal to no increase in fluorescence.
-
The "Inhibitor" control should show a significantly lower rate of fluorescence increase compared to the test wells.
-
The "Activator" control should show a significantly higher rate of fluorescence increase compared to the test wells.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Mechanism of this compound fluorescence activation.
Caption: A typical workflow for conducting a this compound assay.
Caption: Decision tree for selecting appropriate control experiments.
References
- 1. A novel strategy for rhodamine B-based fluorescent probes with a selective glutathione response for bioimaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Turn-on" fluorescent probes based on Rhodamine B/amino acid derivatives for detection of Fe3+ in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
A Comparative Guide to Mercury Fluorescent Probes for Researchers
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of mercury ions (Hg²⁺) is a critical task. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and real-time monitoring capabilities. This guide provides an objective comparison of the performance of five common mercury fluorescent probes from different classes, supported by experimental data and detailed protocols.
Performance Comparison of Mercury Fluorescent Probes
The selection of an appropriate fluorescent probe for mercury detection depends on various factors, including the required sensitivity, selectivity against other metal ions, and the desired response time. The following table summarizes the key performance indicators of five representative probes.
| Probe Name (Class) | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Selectivity |
| R6G-H (Rhodamine) | 30 nM[1] | ~0.95 (parent fluorophore)[2] | < 1 minute[1] | High for Hg²⁺ over most common cations.[1][3] |
| DPC (Dansyl) | 249 nM[4] | Not explicitly reported | Not specified | High for Hg²⁺ over many transition metals.[4] |
| FT1 (Fluorescein) | 340 nM[5] | Not explicitly reported | Not specified | Good for Hg²⁺; some interference from Ag⁺. |
| NT1 (Naphthalimide) | 330 nM[6][7] | High (characteristic of class)[6] | Fast[7] | High for Hg²⁺ and Ag⁺.[6][7][8] |
| BV1 (BODIPY) | ~5 nM (class representative) | Not explicitly reported | < 1 hour[9] | High for Hg²⁺ over other metal ions.[9] |
Signaling Pathways and Experimental Workflow
The detection of mercury by these fluorescent probes often involves a specific chemical reaction or coordination event that alters the photophysical properties of the fluorophore.
General Signaling Pathway of a "Turn-On" Mercury Probe
Many fluorescent probes for mercury operate on a "turn-on" mechanism. Initially, the probe is in a non-fluorescent or weakly fluorescent state. The presence of mercury ions triggers a change in the probe's structure, leading to a significant increase in fluorescence. A common example is the spirolactam ring-opening mechanism in rhodamine-based probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. omlc.org [omlc.org]
- 3. Highly Selective and Ultrasensitive Turn-on Luminescence Chemosensor for Mercury (II) Determination Based on the Rhodamine 6G Derivative FC1 and Au Nanoparticles [mdpi.com]
- 4. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel dithiourea-appended naphthalimide "on-off" fluorescent probe for detecting Hg2+ and Ag+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Applications of Fluorogenic Probes for Mercury(II) Based on Vinyl Ether Oxymercuration - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rhodamine B Thiolactone: A High-Performance Fluorescent Probe for Mercury Detection Against Commercial Sensors
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of mercury ions (Hg²⁺) is a critical analytical challenge. This guide provides a detailed comparison of the fluorescent chemosensor Rhodamine B thiolactone with commercially available mercury analyzers, offering insights into their respective performance, operational principles, and experimental protocols.
This compound has emerged as a highly effective and selective sensor for mercury ions. Its application is benchmarked here against established commercial instruments to provide a comprehensive overview for selecting the most suitable analytical method for specific research needs.
Performance Comparison: this compound vs. Commercial Sensors
The selection of a mercury detection method hinges on key performance parameters such as detection limit, dynamic range, and speed. The following table summarizes these metrics for this compound and a selection of commercial mercury analyzers.
| Feature | This compound | Commercial Sensor: NIC MA-3000 | Commercial Sensor: Milestone DMA-80 evo | Commercial Sensor: Lumex RA-915M |
| Detection Principle | Colorimetric & Fluorometric | Thermal Decomposition, Gold Amalgamation, CVAAS | Thermal Decomposition, Gold Amalgamation, CVAAS | Zeeman Atomic Absorption Spectrometry |
| Detection Limit | As low as 0.5 pM | < 0.001 ng | 0.0003 ng | 0.5 ng/m³ (air), 0.5 ng/L (water) |
| Dynamic Range | 0.5–5 µM (linear) | 0.001 ng - 70,000 ng | 0.0003 ng - 30,000 ng | Four orders of magnitude |
| Response Time | < 1 minute | ~ 5 minutes | ~ 5 minutes | Real-time (air), ~60 seconds (liquids) |
| Selectivity | High for Hg²⁺ over other metal ions | High | High | High |
| Sample Type | Aqueous solutions | Solids, liquids, gases | Solids, liquids, gases | Air, water, soil, gases, biologicals |
| Portability | High (solution-based assay) | Benchtop | Benchtop | Portable |
| Cost | Low (synthesis from common lab chemicals) | High | High | Moderate to High |
Signaling Pathway and Experimental Workflow
The efficacy of this compound lies in its specific chemical reaction with mercury ions. This interaction induces a conformational change in the molecule, leading to a distinct colorimetric and fluorescent signal.
Signaling Pathway of this compound with Hg²⁺
The sensing mechanism of this compound is a "turn-on" response. In its native state, the molecule exists in a colorless and non-fluorescent spirolactam form. Upon binding with Hg²⁺, the spirolactam ring opens, resulting in a highly colored and fluorescent acyclic xanthene form.[1] This process is highly selective for mercury ions.
Experimental Workflow for Mercury Detection
The experimental procedure for using this compound is straightforward and can be readily implemented in most laboratory settings. In contrast, commercial analyzers, while automated, involve a more complex instrumentation setup.
Detailed Experimental Protocols
This compound Synthesis and Mercury Detection Protocol
Synthesis of this compound: The synthesis of this compound is a relatively straightforward process that can be accomplished in a standard chemistry laboratory. A common method involves the reaction of Rhodamine B with a thiolating agent.
Protocol for Mercury Detection:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Working Solution: Dilute the stock solution with a buffer (e.g., Tris-HCl, pH 7.0) to the desired working concentration.
-
Sample Addition: Add the aqueous sample containing an unknown concentration of Hg²⁺ to the working solution.
-
Incubation: Allow the reaction to proceed for a short period (typically less than a minute) at room temperature.[2]
-
Measurement: Measure the absorbance (around 560 nm) or fluorescence emission (around 580 nm) of the solution using a spectrophotometer or fluorometer.
-
Quantification: Determine the concentration of Hg²⁺ by comparing the signal to a calibration curve prepared with known concentrations of a mercury standard.
General Protocol for Commercial Mercury Analyzers (e.g., Thermal Decomposition CVAAS)
Commercial mercury analyzers, such as the NIC MA-3000 or Milestone DMA-80, typically follow a standardized, automated procedure.
-
Sample Loading: Solid or liquid samples are weighed into sample boats and placed in an autosampler. Gaseous samples are introduced via a specific inlet.
-
Instrument Setup: The operator selects a pre-programmed analytical method through the instrument's software.
-
Automated Analysis: The instrument automatically performs the following steps:
-
Drying/Thermal Decomposition: The sample is heated in a furnace to decompose the sample matrix and release mercury vapor.
-
Catalytic Conversion: The gas stream passes through a catalyst tube to remove interfering compounds.
-
Gold Amalgamation: The mercury vapor is selectively trapped on a gold amalgamator.
-
Desorption and Detection: The amalgamator is rapidly heated, releasing the concentrated mercury vapor into the detector (an atomic absorption or atomic fluorescence spectrophotometer) for quantification.
-
-
Data Readout: The mercury concentration is automatically calculated and displayed by the software.
Conclusion
This compound presents a compelling alternative to commercial mercury analyzers, particularly for applications where cost, portability, and ease of use are primary considerations. Its high sensitivity and selectivity make it a powerful tool for rapid screening and quantification of mercury in aqueous samples.[1]
Commercial analyzers, on the other hand, offer unparalleled automation, the ability to analyze a wider variety of sample matrices (solids, liquids, and gases), and often lower detection limits. The choice between these methods will ultimately depend on the specific requirements of the research, including sample type, required throughput, budget, and the level of analytical precision needed. For researchers in drug development and related fields, understanding the capabilities and limitations of both approaches is essential for generating accurate and reliable data on mercury contamination.
References
Safety Operating Guide
Proper Disposal of Rhodamine B Thiolactone: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Rhodamine B thiolactone based on the available safety information for the closely related compound, Rhodamine B. As a specific Safety Data Sheet (SDS) for this compound was not found, these procedures should be considered a preliminary guide. Researchers, scientists, and drug development professionals are strongly advised to consult with a qualified environmental health and safety (EHS) professional to ensure full compliance with all applicable local, state, and federal regulations for the disposal of this specific chemical.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its potential hazards. Based on data for Rhodamine B, this compound is harmful if swallowed and can cause serious eye damage.[2][3] In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
After skin contact: Remove contaminated clothing and rinse the affected area with soap and water.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
After swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[4]
-
Clean-up: For solid spills, carefully sweep up the material to avoid generating dust.[1] Place the collected material into a sealed, appropriately labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5] They are equipped to handle and dispose of the chemical in accordance with all regulatory requirements.
-
Quantitative Data Summary
The following table summarizes key quantitative safety and property data for the related compound, Rhodamine B. This information is provided as a reference and may not be identical for this compound.
| Property | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 3) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Rhodamine B Thiolactone
Hazard Identification and Personal Protective Equipment
Rhodamine B, the parent compound of Rhodamine B thiolactone, is classified as harmful if swallowed and can cause serious eye damage.[1][2][3] It is also recognized as a substance that may be harmful to aquatic life with long-lasting effects.[1][4] Given the structural similarities, this compound should be handled with the same level of caution.
Personal Protective Equipment (PPE) is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield. | To protect against splashes and dust, preventing serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved lab coat. Closed-toe shoes. | To prevent skin contact, irritation, and potential absorption. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Recommended when handling the powder form to avoid inhalation of dust.[4] |
Quantitative Hazard Data for Rhodamine B
The following table summarizes key toxicological data for Rhodamine B. This data should be considered relevant for assessing the potential hazards of this compound in the absence of specific data for the derivative.
| Parameter | Value | Species | Source |
| Oral LD50 | 500 mg/kg | Rat | [5] |
| Eye Irritation | Causes serious eye damage | Rabbit | [5] |
| Skin Irritation | No significant irritation | Rabbit | [5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to ensure laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to minimize dust generation and inhalation.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material carefully to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate waste container. Do not discharge into drains or the environment.[4]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][6][7]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application as a chemosensor for mercury ions.
Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of this compound from Rhodamine B.
Materials:
-
Rhodamine B
-
1,2-dichloroethane
-
Phosphorus oxychloride
Procedure:
-
In a round-bottom flask, dissolve Rhodamine B in 1,2-dichloroethane.
-
Add phosphorus oxychloride dropwise to the stirred solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and evaporate the solvent in vacuo to obtain Rhodamine B acid chloride.
-
Dissolve the resulting Rhodamine B acid chloride and thiourea in ethanol.
-
Reflux the mixture for 6 hours.
-
After cooling, evaporate the solvent and purify the crude product by column chromatography to yield this compound.
Experimental Workflow for Mercury (Hg²⁺) Detection
This compound can be used as a fluorescent chemosensor for the detection of Hg²⁺ ions in aqueous solutions. The colorless, non-fluorescent thiolactone ring opens in the presence of Hg²⁺, resulting in a colored and fluorescent compound.
Materials:
-
This compound stock solution (1.0 mM in 1,4-dioxane)
-
Phosphate (B84403) buffer (20 mM, pH 7)
-
Hg²⁺ sample solution
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
In a test tube, mix 5 mL of the phosphate buffer with 50 µL of the this compound stock solution.
-
Add the desired volume of the Hg²⁺ sample solution.
-
Adjust the final volume to 10 mL with the phosphate buffer and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Transfer a 3 mL aliquot of the reaction solution to a quartz cuvette.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[8]
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for Hg²⁺ detection using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. westliberty.edu [westliberty.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 8. rsc.org [rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
